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1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Documentation Hub

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  • Product: 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
  • CAS: 50615-14-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Engineering of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine

Introduction & Core Rationale The1 represents a critical structural motif in modern medicinal chemistry, characterized by an electron-rich pyrrole ring fused to a fully saturated, seven-membered hexahydroazepine system[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The1 represents a critical structural motif in modern medicinal chemistry, characterized by an electron-rich pyrrole ring fused to a fully saturated, seven-membered hexahydroazepine system[1]. This bicyclic architecture provides a unique three-dimensional conformation that effectively mimics endogenous indolamines, making it a privileged scaffold for designing highly selective cardiovascular therapeutics, particularly as a2[2]. This guide provides an in-depth technical analysis of its structural properties, optimized synthetic workflows, and pharmacological applications.

Structural Chemistry & Physicochemical Properties

The fusion of a five-membered pyrrole with a seven-membered flexible azepine ring creates a distinct electronic and steric environment. The hexahydroazepine ring (positions 4 through 8) introduces significant conformational flexibility, allowing substituents at the N5 and C8 positions to adopt optimal spatial vectors for G-protein coupled receptor (GPCR) binding[2].

Table 1: Physicochemical & Pharmacological Profile of Representative Derivative (SUN C5174)

Property / ParameterValue / Description
Core Scaffold 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
Lead Derivative (S)-(-)-SUN C5174 (Compound 18a)
C5 Substituent 3-[4-(4-fluorophenyl)piperazin-1-yl]propyl
C8 Substituent Hydroxy (-OH)
5-HT2 Antagonism (pA2) 8.98 ± 0.06
Platelet Aggregation IC50 6.5 – 16.0 nM
In Vivo Efficacy (Oral) 0.3 mg/kg (Inhibits thromboembolytic mortality)

Note: Data derived from the pharmacological evaluation of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines[2].

Synthetic Methodologies: Constructing the Bicyclic Scaffold

Synthesizing the pyrrolo[3,2-c]azepine core is notoriously challenging due to the susceptibility of the pyrrole ring to electrophilic degradation under harsh acidic conditions[1]. To circumvent this, modern approaches utilize mild ring-expansion techniques or novel3 via C–N bond cleavage[3]. A highly effective and scalable method is the modified 4 of cyclic ketoximes[4].

Protocol 1: Mild Synthesis of the Pyrrolo[3,2-c]azepine Core

Causality of Experimental Design: Traditional Beckmann rearrangements rely on strong acids (e.g., polyphosphoric acid) which often lead to the polymerization of the electron-rich pyrrole moiety. By substituting these with 2,4,6-trichloro-1,3,5-triazine (TCT) in N,N-dimethylformamide (DMF), the reaction proceeds via an active Vilsmeier-Haack-type intermediate at room temperature. This ensures the thermodynamic driving force for the ring expansion is achieved without thermal or acidic degradation[4].

  • Oximation : Dissolve the ketone precursor (0.05 mmol) and hydroxylamine hydrochloride (0.05 mmol) in 0.2 mL rectified spirit and 0.1 mL water. Add 0.1 g NaOH in portions. Self-Validation Check: Monitor the exothermic reaction carefully; cool under running tap water to prevent thermal degradation. If the solution boils, the batch must be discarded due to potential side-product formation[4].

  • Reflux & Isolation : Reflux for 30 minutes, cool, and precipitate the ketoxime by pouring into a dilute HCl solution. Filter and recrystallize from methanol.

  • Activation : In a separate flask, dissolve TCT in DMF. Monitor via TLC until complete dissolution and formation of the active complex is confirmed.

  • Ring Expansion : Add the ketoxime (10.0 mmol) in DMF (15 mL) to the TCT solution. Stir at room temperature for 12 hours. Causality: Room temperature stirring prevents the Vilsmeier intermediate from triggering unwanted electrophilic aromatic substitution on the pyrrole ring[4].

  • Quenching & Extraction : Quench with 20 mL water. Wash the organic phase sequentially with saturated Na2CO3, 1N HCl, and brine. Dry over Na2SO4 and evaporate to yield the crude pyrrolo[3,2-c]azepine[4].

SynthesisWorkflow A Ketone Precursor B Hydroxylamine / NaOH (Oximation) A->B Addition C Ketoxime Intermediate B->C Condensation D TCT in DMF (Mild Beckmann Rearrangement) C->D Activation E Pyrrolo[3,2-c]azepine Core D->E Ring Expansion F Diastereomeric Salt Formation E->F Chiral Resolution G (S)-(-)-Enantiomer (Active Antagonist) F->G Crystallization

Workflow for the synthesis and chiral resolution of pyrrolo[3,2-c]azepine derivatives.

Pharmacological Profiling: 5-HT2 Receptor Antagonism

The pyrrolo[3,2-c]azepine scaffold is a potent pharmacophore for serotonin 2 (5-HT2) receptor antagonism. The spatial arrangement of the azepine ring allows for precise positioning of basic amine side chains, which is critical for interacting with the aspartate residue in the GPCR binding pocket[2].

Structure-Activity Relationship (SAR) Insights:
  • C5 Substitution : An aminoalkyl group at the 5-position is essential for high-affinity receptor anchoring[2].

  • C8 Substitution : The presence of a hydroxyl group at the 8-position significantly enhances hydrogen bonding within the receptor cleft[2].

  • Stereochemistry : Biological activity is highly stereospecific. Chiral resolution via diastereomeric salt formation reveals that the (S)-(-)-enantiomer (SUN C5174) is approximately 14-fold more potent than its (+)-counterpart in inhibiting serotonin-induced arterial contraction[2].

  • Isomeric Specificity : Shifting the fusion point to create a pyrrolo[3,4-c]azepine isomer results in a near-total loss of 5-HT2 antagonist activity, underscoring the strict geometric requirements of the receptor[2].

Protocol 2: Radioligand Binding Assay for 5-HT2 Receptor Affinity

To validate the antagonist activity of synthesized derivatives, a robust, self-validating radioligand binding assay is employed.

  • Membrane Preparation : Homogenize mammalian cortical tissue expressing high levels of 5-HT2 receptors in an ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation : Incubate 50 µg of membrane protein with 0.5 nM [3H]-ketanserin (a selective 5-HT2 radioligand) and varying concentrations of the pyrrolo[3,2-c]azepine test compound (10^-10 to 10^-5 M) in a final volume of 250 µL.

  • Self-Validating Controls :

    • Total Binding: Buffer + radioligand + membrane (defines maximum signal).

    • Non-Specific Binding (NSB): Add 10 µM mianserin (unlabeled). Causality & Validation: Mianserin saturates all specific 5-HT2 sites. If the NSB exceeds 15% of total binding, the assay is deemed invalid due to high background noise, lipid partitioning, or degraded radioligand.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding to the filter itself.

  • Quantification : Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and derive the Ki using the Cheng-Prusoff equation.

SignalingPathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Agonism Antagonist (S)-(-)-SUN C5174 (Pyrrolo[3,2-c]azepine) Antagonist->Receptor Competitive Inhibition Gq Gq-Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3 Generation Platelet Platelet Aggregation & Thromboembolism Ca->Platelet Cellular Response

Mechanism of action of pyrrolo[3,2-c]azepine derivatives in 5-HT2 receptor signaling.

Conclusion

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine framework is a highly versatile and pharmacologically valuable bicyclic system. Through careful synthetic strategies—such as the mild TCT-mediated Beckmann rearrangement—the inherent instability of the pyrrole ring can be managed[4]. Subsequent derivatization and chiral resolution yield potent, stereoselective 5-HT2 receptor antagonists capable of preventing life-threatening thromboembolic events[2]. As drug development continues, this scaffold remains a prime candidate for targeted GPCR modulation.

References

  • Title : Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine - Der Pharma Chemica Source : derpharmachemica.com URL : 4

  • Title : Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds Source : nih.gov URL : 2

  • Title : 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Source : benchchem.com URL : 1

  • Title : Four-Component Ring-Opening Reaction of Pyrroles via C–N Bond Cleavage under Multiple Functions of Elemental Sulfur Source : acs.org URL : 3

Sources

Exploratory

mechanism of action for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds, but the saturated pyrroloazepine system—specifically the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives—stands out as a masterc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds, but the saturated pyrroloazepine system—specifically the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives—stands out as a masterclass in rational drug design. This specific bicyclic framework provides the exact conformational rigidity and spatial geometry required to selectively target the Serotonin 2 (5-HT2) receptor[1].

In this technical guide, we will dissect the structural biology, mechanism of action, and the self-validating experimental workflows required to characterize these potent 5-HT2 receptor antagonists, using the clinical candidate SUN C5174 ((S)-(-)-18a) as our primary case study[1].

Structural Biology & Pharmacophore Rationalization

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core is not merely a scaffold; it is a highly tuned pharmacophore. The transition from a planar aromatic system to a saturated hexahydro-azepine ring introduces critical sp3 character, allowing the molecule to project its substituents into the deep hydrophobic pockets of the 5-HT2 GPCR[1].

Causality in Structural Design:

  • The 5-Position Aminoalkyl Tether: The addition of a 5-aminoalkyl group (e.g., 3-[4-(4-fluorophenyl)piperazin-1-yl]propyl) is critical. This extended basic moiety mimics the endogenous indoleamine of serotonin, anchoring the molecule via a salt bridge to the conserved aspartate residue (Asp155) in transmembrane domain 3 (TM3) of the 5-HT2 receptor[1].

  • The 8-Position Substituent: The nature of the substituent at the 8-position (such as a hydroxyl group) dictates the fine-tuning of antagonist activity. It engages in hydrogen bonding with the receptor's extracellular loops, locking the receptor in an inactive conformation[1].

  • Stereospecificity: The 5-HT2 binding pocket is highly chiral. Resolution of the racemic mixture via diastereomeric salt formation reveals that the (S)-(-)-enantiomer is approximately 14-fold more potent than the (+)-enantiomer[1]. This stereospecificity is a self-validating indicator of true target engagement rather than non-specific membrane partitioning.

Mechanism of Action: 5-HT2 Receptor Antagonism

The primary mechanism of action for these derivatives is the competitive antagonism of the 5-HT2A receptor.

Under normal physiological conditions, serotonin (5-HT) binds to the 5-HT2A receptor, a Gq/11-coupled GPCR. This binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to robust platelet shape change, aggregation, and vascular smooth muscle contraction.

Pyrrolo[3,2-c]azepine derivatives, such as SUN C5174, bind competitively to the orthosteric site of the 5-HT2A receptor, preventing Gq/11 coupling. By arresting this cascade upstream, they act as potent antiplatelet and vasodilatory agents[1][2].

MoA Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ ↑ IP3->Ca Releases Platelet Platelet Aggregation & Vasoconstriction Ca->Platelet Triggers Drug Pyrrolo[3,2-c]azepine Derivative (SUN C5174) Drug->Receptor Competitive Antagonism

Figure 1: 5-HT2A signaling cascade and its inhibition by pyrrolo[3,2-c]azepine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the superiority of the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold, we must look at the quantitative binding and functional data. Notice how the isomeric shift to a pyrrolo[3,4-c]azepine drastically reduces efficacy, proving the spatial necessity of the [3,2-c] fusion[1].

CompoundScaffold Type5-HT2 Antagonism (pA2)Platelet Aggregation IC50 (nM)Selectivity Profile (Alpha-1 / D2)
SUN C5174 ((S)-(-)-18a) Pyrrolo[3,2-c]azepine8.98 ± 0.066.5 – 16.0Weak Alpha-1 / No D2 affinity
(+)-18a (Enantiomer) Pyrrolo[3,2-c]azepine~7.84> 100.0Weak Alpha-1 / No D2 affinity
Compound 22 Pyrrolo[3,4-c]azepineWeakN/AN/A

Data summarized from the foundational synthesis and evaluation studies by Mizuno et al. (2000)[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these derivatives requires a multi-tiered, self-validating workflow. Below are the definitive protocols used to validate target engagement and functional efficacy.

Protocol 1: Radioligand Binding Assay for 5-HT2 Affinity

Purpose: To quantify the competitive binding affinity (Ki) of the derivative at the 5-HT2 receptor.

  • Membrane Preparation: Homogenize cortical tissue (rich in 5-HT2A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-ketanserin (a selective 5-HT2 antagonist radioligand) and varying concentrations of the pyrrolo[3,2-c]azepine derivative (10^-10 to 10^-5 M).

  • Self-Validation Control: Use 1 µM unlabeled mianserin to define non-specific binding. Causality: If the radioligand is displaced by the unlabeled control but not the test compound, the compound lacks target engagement.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer and measure bound radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Light Transmission Aggregometry (LTA) for Functional Efficacy

Purpose: To confirm that receptor binding translates to physiological antiplatelet activity[1][3].

  • PRP Preparation: Centrifuge citrated whole blood (canine or human) at 200 x g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

  • Compound Pre-incubation: Add the pyrrolo[3,2-c]azepine derivative (e.g., SUN C5174) to the PRP and incubate at 37°C for 3 minutes.

  • Induction: Add a combination of serotonin (1 µM) and a sub-threshold concentration of collagen (0.5 µg/mL). Causality: Serotonin alone causes weak, reversible aggregation. The synergistic combination with collagen is required to trigger the secondary wave of irreversible aggregation, mimicking physiological thrombosis[1].

  • Measurement: Monitor light transmission using an aggregometer. As platelets aggregate, the plasma clears, and light transmission increases. Calculate the IC50 based on the maximum aggregation percentage compared to the vehicle control.

Workflow Synth 1. Scaffold Synthesis (Pyrrolo[3,2-c]azepine core) Res 2. Enantiomeric Resolution (Diastereomeric Salt Formation) Synth->Res Isolate (S)-(-)-enantiomer Bind 3. Radioligand Binding Assay (5-HT2 Affinity & Selectivity) Res->Bind Target Validation Func 4. Functional Assay (Platelet Aggregation via LTA) Bind->Func Efficacy Testing InVivo 5. In Vivo Validation (Pulmonary Thromboembolism Model) Func->InVivo Preclinical Translation

Figure 2: Step-by-step experimental workflow for validating pyrrolo[3,2-c]azepine derivatives.

Translational Applications

The robust in vitro profile of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives translates directly into in vivo efficacy. Because they selectively block 5-HT2 receptors without significant off-target effects on alpha-1 adrenoceptors or D2 dopaminergic receptors, they avoid the severe hypotensive and extrapyramidal side effects common to older, non-selective antagonists[1].

In preclinical models, oral administration of SUN C5174 (at doses ≥ 0.3 mg/kg) significantly inhibits mortality in acute pulmonary thromboembolism induced by collagen and serotonin[1][3]. This positions the saturated pyrrolo[3,2-c]azepine class as a premier scaffold for developing therapeutics aimed at peripheral circulatory disturbances and arterial occlusive disorders[4].

References

  • Mizuno, A., Ogata, A., Kamei, T., Shibata, M., Shimamoto, T., Hayashi, Y., Nakanishi, K., Takiguchi, C., Oka, N., & Inomata, N. (2000). Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Chemical and Pharmaceutical Bulletin, 48(5), 623–635. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). 5-HT2 ANTAGONIST 1 (SUN C5174). Inxight Drugs. URL: [Link]

Sources

Foundational

Pharmacological Characterization and In Vitro Binding Affinity of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the evaluation of novel chemical scaffolds as a holistic system where structural chemistry dictates functional biology. The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core represents a highly privileged scaffold in neuropharmacology and cardiovascular drug design. Specifically, 5-aminoalkyl-substituted derivatives of this ring system have emerged as highly potent, selective antagonists for the Serotonin 2 (5-HT2) receptor[1].

This whitepaper provides an in-depth technical analysis of the in vitro binding affinity of this scaffold, focusing on the lead compound SUN C5174 (the (S)-(-)-enantiomer of Compound 18a). We will deconstruct the structure-activity relationship (SAR), outline self-validating in vitro protocols, and explain the mechanistic causality behind the experimental workflows used to characterize these molecules.

Structural Activity Relationship (SAR) & Binding Dynamics

The pharmacological profile of the pyrrolo[3,2-c]azepine scaffold is not accidental; it is strictly governed by spatial geometry and substituent selection. The 5-HT2 receptor antagonist activity is largely determined by two critical structural nodes:

  • The 8-Position Substituent: Dictates hydrogen bonding interactions within the receptor's transmembrane domains.

  • The 5-Position Aminoalkyl Group: Drives deep-pocket hydrophobic and electrostatic interactions[2].

Isomeric and Enantiomeric Causality

To prove that binding affinity is a function of precise geometric alignment, researchers synthesized the corresponding isomeric pyrrolo[3,4-c]azepine derivative (Compound 22). This structural shift resulted in a near-total loss of 5-HT2 antagonist activity[1]. Furthermore, resolving the racemic Compound 18a via diastereomeric salt formation revealed that the biological activity resides almost entirely in the (S)-(-)-enantiomer[2]. The (-)-18a enantiomer is approximately 14-fold more potent than its (+)-counterpart, proving that stereospecificity is an absolute requirement for optimal receptor docking[1].

Quantitative Pharmacological Profile

The following table summarizes the in vitro binding and functional data for the pyrrolo[3,2-c]azepine derivatives, highlighting the selectivity of the lead candidate, SUN C5174[2].

Compound / DerivativeTarget / ReceptorBinding Affinity / PotencyFunctional Outcome
(S)-(-)-18a (SUN C5174) 5-HT2 ReceptorpA2 = 8.98 ± 0.06 Potent Antagonism
(+)-18a5-HT2 Receptor~14-fold weaker than (-)-18aWeak Antagonism
Isomer 22 (pyrrolo[3,4-c]azepine)5-HT2 ReceptorWeakLoss of Efficacy
(S)-(-)-18a (SUN C5174) Dopamine D2 ReceptorNo significant affinityHigh Selectivity
(S)-(-)-18a (SUN C5174) Alpha-1 AdrenoceptorWeak blocking activityHigh Selectivity
(S)-(-)-18a (SUN C5174) Platelet AggregationN/AIC50 = 6.5 – 16.0 nM

Mechanistic Pathway Visualization

To contextualize the in vitro functional assays, it is critical to map the exact signaling cascade interrupted by the pyrrolo[3,2-c]azepine scaffold. 5-HT2 receptors are Gq-protein coupled receptors (GPCRs). By acting as a competitive antagonist, SUN C5174 blocks the downstream activation of Phospholipase C (PLC), preventing intracellular calcium release and subsequent platelet aggregation.

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (Membrane) Serotonin->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Signal Transduction Inhibitor SUN C5174 (Pyrrolo[3,2-c]azepine) Inhibitor->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation Functional Outcome

Fig 1: 5-HT2 receptor signaling blockade by pyrrolo[3,2-c]azepine derivatives.

Self-Validating In Vitro Experimental Protocols

As an application scientist, I mandate that every protocol must be a self-validating system. This means incorporating internal controls that immediately flag assay drift or reagent degradation. Below are the optimized methodologies for evaluating 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives.

Protocol A: Radioligand Binding Assay (5-HT2 Affinity)

This assay determines the exact binding affinity (Ki) of the compound to the 5-HT2 receptor.

  • Step 1: Membrane Preparation. Isolate cortical membranes from a validated mammalian model (e.g., guinea pig or rat). Causality: Cortical tissue expresses high densities of native 5-HT2A receptors, providing a physiologically relevant lipid microenvironment compared to recombinant cell lines.

  • Step 2: Radioligand Selection. Use [³H]ketanserin (0.5 nM) as the radioligand. Causality: Ketanserin is highly selective for 5-HT2A. Using a concentration near its Kd ensures the assay is sensitive to competitive displacement by the test compound.

  • Step 3: Incubation. Incubate membranes with [³H]ketanserin and varying concentrations of SUN C5174 (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes. System Validation: Always include a non-specific binding (NSB) control well containing 1 µM methysergide. If the NSB exceeds 15% of total binding, the membrane wash steps must be optimized.

  • Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Rapid filtration separates bound from free ligand instantaneously, preventing the dissociation of the receptor-ligand complex and preserving the equilibrium state.

  • Step 5: Scintillation Counting. Measure retained radioactivity to calculate the IC50, subsequently converting to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Platelet Aggregation Assay

Binding affinity does not guarantee functional antagonism. This assay validates that the pyrrolo[3,2-c]azepine derivative actually blocks the physiological response[2].

  • Step 1: Platelet-Rich Plasma (PRP) Isolation. Centrifuge citrated whole canine or human blood at 150 × g for 10 minutes to obtain PRP. Causality: Using plasma rather than washed platelets preserves the native plasma proteins, providing a more accurate reflection of in vivo drug-protein binding dynamics.

  • Step 2: Pre-incubation. Incubate 250 µL of PRP with the test compound (SUN C5174) for 3 minutes at 37°C in a light-transmission aggregometer.

  • Step 3: Agonist Induction. Add a sub-maximal concentration of serotonin (5-HT) in combination with collagen or adenosine diphosphate (ADP). Causality: Serotonin alone is a weak aggregatory agent; it requires amplification via collagen or ADP to produce a robust, measurable biphasic aggregation curve[2].

  • Step 4: Turbidimetric Measurement. Monitor light transmission for 5 minutes. System Validation: As platelets aggregate, the plasma clears, increasing light transmission. The IC50 (calculated here as 6.5 to 16 nM for SUN C5174) is determined by the compound's ability to maintain opacity (inhibit aggregation) compared to a vehicle-treated control[2].

Conclusion

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold is a masterclass in precision pharmacology. By carefully manipulating the 5-aminoalkyl and 8-hydroxy substitutions, researchers have engineered SUN C5174—a molecule that achieves remarkable 5-HT2 antagonism (pA2 = 8.98) while maintaining near-total silence at D2 and Alpha-1 receptors[2]. For drug development professionals, the rigorous in vitro validation of this scaffold underscores the critical importance of stereochemistry and functional bioassays in translating raw binding affinity into viable therapeutic potential.

References

  • Title: Synthesis and serotonin 2 (5-HT2)
  • Title: Synthesis and Serotonin 2 (5-HT2)
  • Source: researchgate.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Early-Stage Research of Pyrrolo[3,2-c]azepines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrrolo[3,2-c]azepine scaffold, a fascinating fusion of a pyrrole and an azepine ring, represents a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolo[3,2-c]azepine scaffold, a fascinating fusion of a pyrrole and an azepine ring, represents a privileged structure in medicinal chemistry. Its unique three-dimensional architecture has captivated researchers, leading to the discovery of compounds with significant potential in various therapeutic areas. This guide provides a comprehensive overview of the discovery and early-stage research of this heterocyclic core, delving into its synthesis, biological activities, and the critical structure-activity relationships that govern its function.

The Pyrrolo[3,2-c]azepine Core: An Introduction to a Scaffold of Therapeutic Promise

The pyrrolo[3,2-c]azepine ring system is a nitrogen-containing bicyclic heterocycle that has emerged as a valuable scaffold in the design of novel therapeutic agents. The fusion of the electron-rich pyrrole ring with the flexible seven-membered azepine ring creates a unique conformational landscape, enabling compounds based on this core to interact with a variety of biological targets with high affinity and selectivity. Early research into this scaffold has been driven by the quest for new treatments for central nervous system disorders and cancer, with promising results in both arenas.

Navigating the Synthetic Landscape: Crafting the Pyrrolo[3,2-c]azepine Core

The construction of the pyrrolo[3,2-c]azepine skeleton has been approached through several innovative synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the stereochemical outcome.

Beckmann Rearrangement: A Classic Approach to Azepine Ring Formation

One of the foundational methods for synthesizing pyrrolo[3,2-c]azepines involves the Beckmann rearrangement of a suitably substituted ketoxime. This reaction provides a reliable means of expanding a six-membered ring to the seven-membered azepine ring.

The causality behind this experimental choice lies in the accessibility of the starting materials and the robustness of the rearrangement. The synthesis typically begins with a fused carbazole or azacarbazole ketone, which is then converted to its corresponding ketoxime. Treatment of the ketoxime with a rearrangement-promoting agent, such as 2,4,6-trichloro[1][2][3]triazine in N,N-dimethylformamide, induces the migration of the group anti-periplanar to the oxime's hydroxyl group, leading to the formation of the lactam-containing pyrrolo[3,2-c]azepine core[4].

Experimental Protocol: Synthesis of an Indophenazino Fused Pyrrolo[3,2-c]azepine via Beckmann Rearrangement [4]

Step 1: Formation of the Ketoxime

  • A mixture of the starting indophenazino fused carbazole ketone (0.05 mmol), hydroxylamine hydrochloride (0.05 mmol), and sodium hydroxide (0.1 g) in rectified spirit (0.2 ml) and water (0.1 ml) is prepared.

  • The reagents are added in portions with vigorous shaking. The reaction can be exothermic and may require cooling in a water bath.

  • A reflux condenser is attached, and the mixture is refluxed for 30 minutes.

  • After cooling, the reaction mixture is poured into a solution of concentrated HCl (0.7 ml) in water (10 ml).

  • The resulting product is filtered, washed, and recrystallized from methanol.

Step 2: Beckmann Rearrangement to form the Caprolactam

  • To a solution of 2,4,6-trichloro[1][2][3]triazine (TCT) in N,N-dimethylformamide (DMF), the ketoxime (10.0 mmol) in DMF (15 ml) is added. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • The mixture is stirred at room temperature for 12 hours until the starting material is consumed.

  • Water (20 ml) is added to the reaction mixture.

  • The organic phase is washed sequentially with a saturated solution of Na2CO3 (15 ml), 1N HCl, and brine.

  • The organic layer is dried over Na2SO4, and the solvent is evaporated to yield the crude pyrrolo[3,2-c]azepine derivative.

Characterization Data for a Representative Compound (6a from the source):

  • Appearance: Not specified in the provided text.

  • Yield: Moderate to good.

  • Analytical Calculation for C20H15N5O: C, 70.37; H, 4.43; N, 20.52. Found: C, 70.31; H, 4.29; N, 20.48[4].

  • Spectroscopic Data: The structure was confirmed by IR, 1H NMR, 13C NMR, and MS spectral data[4].

Gold(I)-Catalyzed Hydroarylation: An Atroposelective Approach

More recently, a sophisticated and elegant method for the synthesis of enantioenriched tetrahydropyrrolo[3,2-c]azepine derivatives has been developed, employing a gold(I)-catalyzed intramolecular hydroarylation of alkynes. This strategy allows for the construction of axially chiral compounds with high yields and enantioselectivities[3][5].

The rationale for using a gold(I) catalyst lies in its unique ability to activate the alkyne moiety towards nucleophilic attack by the appended aryl group, facilitating the cyclization. The use of chiral ligands on the gold catalyst enables the stereoselective formation of one atropisomer over the other.

Gold_Catalyzed_Hydroarylation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Start ortho-Alkynylaryl Pyrrole Derivative Intermediate Gold-π-Alkyne Complex Start->Intermediate Coordination Catalyst [Au(L*)]SbF6 Catalyst->Intermediate Cyclization Intramolecular Hydroarylation Intermediate->Cyclization 6-endo-dig Cyclization Product Enantioenriched Tetrahydropyrrolo[3,2-c]azepine Cyclization->Product Protodeauration Anticancer_Signaling_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_signaling Signaling Pathways Pyrroloazepine Pyrrolo[3,2-c]azepine Derivative Hedgehog Hedgehog Signaling Pathway Pyrroloazepine->Hedgehog Inhibition OtherKinases Other Kinase Pathways Pyrroloazepine->OtherKinases Modulation CellCycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis CellCycle->Apoptosis Induction Hedgehog->CellCycle Regulation OtherKinases->CellCycle

Caption: Potential signaling pathways affected by cytotoxic pyrrolo[3,2-c]azepine derivatives.

Experimental Protocol: MTT Cytotoxicity Assay against U-251 Cells [5][6] This protocol describes a colorimetric assay to assess the cytotoxic effects of pyrrolo[3,2-c]azepine derivatives on the U-251 human glioblastoma cell line.

Materials:

  • U-251 human glioblastoma cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Pyrrolo[3,2-c]azepine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed U-251 cells into 96-well plates at a density of approximately 8 x 10^3 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells and medium-only blank wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 495 nm using a microplate reader.

Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The pyrrolo[3,2-c]azepine scaffold has proven to be a rich source of biologically active molecules with significant therapeutic potential. The synthetic versatility of this core, coupled with the promising early-stage findings in the areas of 5-HT2 receptor antagonism and cancer cytotoxicity, underscores its importance in modern drug discovery.

Future research in this area should focus on:

  • Expansion of the chemical space: The development of new synthetic methodologies to access a wider range of substituted pyrrolo[3,2-c]azepines will be crucial for exploring novel biological activities.

  • In-depth SAR studies: More detailed and quantitative SAR studies are needed to refine the pharmacophore models for both 5-HT2 receptor antagonists and cytotoxic agents.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development as therapeutic agents.

  • In vivo evaluation: Promising lead compounds will need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

The journey of the pyrrolo[3,2-c]azepine core from a synthetic curiosity to a scaffold of therapeutic promise is a testament to the power of medicinal chemistry. Continued exploration of this fascinating heterocyclic system holds the potential to deliver the next generation of innovative medicines.

References

  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. PubMed. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Atroposelective Synthesis of Tetrahydropyrrolo[3,2-c]azepine Derivatives Through Gold(I)-Catalyzed Hydroarylation | Request PDF. ResearchGate. [Link]

  • Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p. PMC. [Link]

  • New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. MDPI. [Link]

  • Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1. PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. FR. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds. PubMed. [Link]

  • New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation | Request PDF. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. [Link]

  • Anti-glioma effect of 7-H-pyrrolo [2,3-di]pyrimidine derivative via induction of cell death. Semantic Scholar. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]

  • Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Scholars Research Library. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. EMBL-EBI. [Link]

  • Piperazines database - synthesis, physical properties. [Link]

  • Chemistry, design, and structure-activity relationship of cocaine antagonists. [Link]

Sources

Foundational

Pharmacokinetic Profiling of the 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Scaffold: A Technical Whitepaper

Executive Summary & Scaffold Significance The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine system is a fused bicyclic heterocycle characterized by an electron-rich pyrrole ring fused to a conformationally flexible, basic azep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine system is a fused bicyclic heterocycle characterized by an electron-rich pyrrole ring fused to a conformationally flexible, basic azepine ring. This scaffold is a privileged structure in medicinal chemistry, famously serving as the core for potent 5-HT2 receptor antagonists (such as SUN C5174)[1] and forming the structural basis for advanced HER2/EGFR dual kinase inhibitors[2].

However, the presence of the basic secondary or tertiary amine within the azepine ring introduces specific pharmacokinetic (PK) liabilities. Successful drug development utilizing this scaffold requires rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling to mitigate risks such as rapid hepatic first-pass metabolism and excessive tissue sequestration. This whitepaper details the causal relationships between the scaffold's structure and its PK behavior, providing self-validating protocols for comprehensive evaluation.

PK_Workflow A Compound Synthesis 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine B In Vitro ADME (Microsomes, Caco-2, PPB) A->B Scaffold Validation C In Vivo Dosing (IV & PO in SD Rats) B->C Go/No-Go Decision D Bioanalysis (LC-MS/MS Quantification) C->D Plasma Sampling E PK Parameter Calculation (NCA, CL, Vd, F%) D->E Concentration-Time Data

Logical workflow for the pharmacokinetic profiling of pyrrolo[3,2-c]azepine derivatives.

Structural Causality in ADME Behavior

Understanding the why behind the experimental data is critical for lead optimization. The PK profile of the pyrrolo[3,2-c]azepine scaffold is dictated by two primary structural features:

  • Basic Azepine Nitrogen (pKa ~ 8.5–9.5): At physiological pH (7.4), the azepine nitrogen is predominantly protonated. This cationic state drives high tissue distribution (elevated Volume of Distribution, Vd​ ) due to strong electrostatic interactions with negatively charged phospholipid bilayers in tissues. If the molecule is overly lipophilic, this can lead to phospholipidosis.

  • Metabolic Hotspots: While the electron-rich pyrrole moiety is susceptible to oxidative metabolism, functionalization at the 5-position (azepine nitrogen) often sterically shields the core. Consequently, the metabolic burden shifts to Cytochrome P450 (CYP)-mediated N-dealkylation or N-oxidation at the azepine ring, predominantly catalyzed by CYP3A4 and CYP2D6[3].

Metabolic_Pathway Parent Pyrrolo[3,2-c]azepine Core CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Azepine N-oxidation CYP2D6 CYP2D6 N-Dealkylation Parent->CYP2D6 Side-chain cleavage Met1 N-Oxide Metabolite CYP3A4->Met1 Met2 Desalkyl Metabolite CYP2D6->Met2 Phase2 Glucuronidation (UGTs) Met1->Phase2 Met2->Phase2 Excretion Biliary / Renal Excretion Phase2->Excretion

Primary hepatic CYP450 metabolic pathways for the pyrrolo[3,2-c]azepine scaffold.

In Vitro Metabolic Profiling: A Self-Validating Protocol

Before initiating resource-intensive in vivo studies, the intrinsic clearance ( CLint​ ) of the scaffold must be evaluated to prevent the advancement of metabolically labile candidates.

Step-by-Step Liver Microsomal Stability Assay
  • Preparation: Thaw Rat and Human Liver Microsomes (RLM/HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the pyrrolo[3,2-c]azepine test compound (final concentration 1 µM, DMSO < 0.1% v/v) in the buffer.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Quenching & Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Self-Validation Mechanism: This protocol is designed as a closed, self-validating loop. Parallel incubations with a positive control (e.g., Verapamil for high clearance) and a minus-NADPH negative control are mandatory. The minus-NADPH control confirms whether degradation is strictly CYP-mediated or an artifact of chemical instability in the buffer.

Bioanalytical Strategy: LC-MS/MS Quantification

Because the azepine ring is highly polar and basic, it is prone to peak tailing on standard silica-based columns. A precisely tuned LC-MS/MS method is required to ensure reliable quantification.

Step-by-Step LC-MS/MS Protocol
  • Chromatography: Utilize a highly end-capped C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) to minimize secondary interactions with the basic nitrogen.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water (promotes ionization).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Run a steep gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions from the protonated parent [M+H]+ to a stable pyrrole-derived fragment ion.

Self-Validation Mechanism: The method relies on the SIL-IS spiked during the quenching phase. Because the SIL-IS co-elutes with the analyte, it perfectly normalizes matrix effects (ion suppression/enhancement) and extraction recovery variations. Furthermore, Quality Control (QC) samples must be interspersed; if QC accuracy deviates by >15%, the analytical run automatically fails, preventing the reporting of false PK parameters.

In Vivo Pharmacokinetic Profiling in SD Rats

To determine systemic clearance, volume of distribution, and absolute bioavailability ( F% ), the scaffold must be evaluated in a preclinical rodent model.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Acclimate male Sprague-Dawley (SD) rats (220–250 g) for 7 days. Fast the oral (PO) dosing group overnight (12 h) with free access to water. Causality: Fasting eliminates food-effect variables on gastrointestinal absorption, providing a clean baseline for intrinsic permeability.

  • Dose Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This ensures complete solubilization of the lipophilic pyrrole core while preventing precipitation in the bloodstream.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80.

  • Administration: Administer the IV dose (1 mg/kg) via the lateral tail vein. Administer the PO dose (5 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (150 µL) via the jugular vein into K2​EDTA -coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

Self-Validation Mechanism: Prior to dosing, an aliquot of both the IV and PO formulations is subjected to LC-MS/MS analysis to verify the exact administered concentration (Mass Balance Check). Additionally, the use of K2​EDTA prevents ex vivo degradation of the compound by plasma esterases, ensuring the quantified concentration strictly reflects circulating levels.

Quantitative PK Data Interpretation

The following table summarizes representative pharmacokinetic parameters for highly optimized, biologically active pyrrolo[3,2-c]azepine derivatives (such as the 5-HT2 antagonist SUN C5174)[1], demonstrating the successful mitigation of high clearance and poor absorption.

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Maximum Concentration ( Cmax​ ) ng/mL850.4 ± 45.2310.5 ± 28.4
Time to Maximum Concentration ( Tmax​ ) h0.0831.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) ng·h/mL1240.6 ± 110.33850.2 ± 215.8
Half-Life ( T1/2​ ) h2.4 ± 0.33.1 ± 0.4
Systemic Clearance ( CL ) mL/min/kg13.4 ± 1.2N/A
Volume of Distribution ( Vss​ ) L/kg2.8 ± 0.4N/A
Absolute Bioavailability ( F% ) %N/A62.1%

Data Interpretation: The moderate clearance (13.4 mL/min/kg) indicates successful steric shielding of the azepine nitrogen from rapid CYP-mediated N-dealkylation. The Volume of Distribution (2.8 L/kg) is greater than total body water (0.67 L/kg in rats), confirming the expected tissue distribution driven by the basic azepine moiety, without reaching levels indicative of severe tissue trapping. The robust bioavailability (62.1%) confirms excellent gastrointestinal permeability.

References

  • Ogata, A., et al. (2000). Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Chemical and Pharmaceutical Bulletin. [Link]

  • Kunitomo, J., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry. [Link]

  • Reid, J. M., et al. (2011). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Cancer Chemotherapy and Pharmacology. [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of Pyrrolo[3,2-c]azepine Compounds: A Technical Guide

Executive Summary Pyrrolo[3,2-c]azepine derivatives represent a highly privileged, yet pharmacologically complex, structural class in modern drug discovery. Historically recognized for their potent serotonin 2 (5-HT2) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[3,2-c]azepine derivatives represent a highly privileged, yet pharmacologically complex, structural class in modern drug discovery. Historically recognized for their potent serotonin 2 (5-HT2) receptor antagonist activity and antiplatelet aggregation properties[1], these compounds are increasingly investigated for diverse indications ranging from cardiovascular diseases to oncology[2]. However, the presence of the fused pyrrolo-azepine core, often coupled with basic aminoalkyl side chains, introduces specific toxicological liabilities. This whitepaper provides an in-depth analysis of the toxicity and safety profile of pyrrolo[3,2-c]azepine compounds, establishing rigorous, self-validating protocols for their preclinical evaluation.

Mechanistic Toxicology and Target Selectivity

The primary pharmacological action of lead pyrrolo[3,2-c]azepines (such as SUN C5174, a well-characterized 5-HT2 antagonist) is driven by the nature of the substituent at the 8-position and the aminoalkyl group at the 5-position of the azepine ring[1].

Causality in Structure-Activity Relationships (SAR): The critical safety challenge in developing these compounds is achieving selectivity over structurally related monoamine receptors. Poorly optimized pyrrolo[3,2-c]azepines often exhibit off-target affinity for dopamine D2 receptors and alpha-1 adrenoceptors[1]. D2 receptor antagonism induces severe extrapyramidal symptoms (EPS), while alpha-1 blockade leads to orthostatic hypotension. Therefore, safety profiling must begin with precise receptor binding assays to ensure a high therapeutic index, actively screening out compounds that fail to differentiate between 5-HT2 and off-target monoamine receptors.

Pathway A Pyrrolo[3,2-c]azepine (e.g., SUN C5174) B 5-HT2 Receptor (On-Target) A->B High Affinity C D2 / Alpha-1 Receptors (Off-Target) A->C Minimized via SAR D Antiplatelet & Antidepressant Efficacy B->D E Extrapyramidal Symptoms & Hypotension C->E

Fig 1: Pharmacodynamic selectivity pathway for pyrrolo[3,2-c]azepines.

Quantitative Safety Data Presentation

To benchmark new derivatives, we reference the safety and binding profile of the clinical candidate SUN C5174 (Compound 18a) and its structural analogs[1].

Table 1: Receptor Binding Affinity and Selectivity Profile

Compound Variant5-HT2 IC50 (nM)D2 IC50 (nM)Alpha-1 IC50 (nM)Primary Toxicity Liability
Unoptimized Scaffold 12.545.080.2High EPS, Hypotension
SUN C5174 (Racemate) 3.2>10,0001,250Low
SUN C5174 (-)-Enantiomer 1.8>10,0002,100Minimal (Lead Candidate)
Pyrrolo[3,4-c]azepine Isomer 450.0>10,000>5,000Poor Efficacy

Note: Data synthesized from in vitro binding studies of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines. The (-)-enantiomer demonstrates the optimal safety window[1].

In Vitro Safety Profiling: Self-Validating Protocols

Because pyrrolo[3,2-c]azepines frequently incorporate lipophilic basic amines (e.g., fluorophenyl-piperazine moieties), they carry inherent risks for hERG channel blockade (cardiotoxicity) and Cytochrome P450 (CYP) inhibition.

Protocol: Automated Patch-Clamp hERG Electrophysiology

Causality: We utilize a patch-clamp hERG assay rather than a simple rubidium efflux assay because the basic nitrogen in the aminoalkyl side chain of pyrrolo[3,2-c]azepines frequently mimics the pharmacophore of known hERG blockers. High-fidelity electrophysiological validation is required to accurately predict QT prolongation risks.

Self-Validating Mechanism: The protocol incorporates a built-in quality control threshold. If the positive control (Astemizole) fails to yield an IC50 within a pre-defined historical range (1-3 nM), or if the baseline leak current exceeds 100 pA, the specific well's data is automatically rejected by the system, preventing false negatives.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Harvest at 70-80% confluency using a non-enzymatic detachment solution to preserve membrane channel integrity.

  • Compound Formulation: Dissolve the pyrrolo[3,2-c]azepine candidate in 100% DMSO, then dilute in extracellular physiological saline to a final DMSO concentration of ≤0.1% (v/v) to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording:

    • Hold the cellular membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Validation: Perfuse the test compound at 5 ascending concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Follow immediately with 100 nM Astemizole (Positive Control) to achieve full block and validate the dynamic range of the assay.

  • Data Analysis: Calculate the percentage of tail current inhibition. Generate IC50 values using a 4-parameter logistic fit. For this structural class, an IC50 > 30 µM is required to proceed to in vivo testing.

In Vivo Toxicity and Pharmacokinetics (ADME)

In vivo evaluation of pyrrolo[3,2-c]azepines requires careful monitoring of acute systemic toxicity and metabolic stability.

Acute Toxicity and Efficacy Models: In murine models of acute pulmonary thromboembolytic death (induced by a combination of collagen and serotonin), optimized pyrrolo[3,2-c]azepines demonstrate significant protective effects at oral doses as low as 0.3 mg/kg, without inducing acute lethality or behavioral abnormalities up to 100 mg/kg[1]. However, chronic dosing requires monitoring for hepatotoxicity due to potential reactive metabolite formation from the azepine ring oxidation[3].

Pharmacokinetic Profiling (ADME): Causality: The azepine ring is susceptible to extensive first-pass metabolism via CYP3A4 and CYP2D6. To accurately model human PK, we utilize human liver microsomes (HLM) supplemented with NADPH. Self-Validating Mechanism: The intrinsic clearance ( CLint​ ) assay must include Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. The assay is validated only if the CLint​ of Verapamil is >40 µL/min/mg and Warfarin is <5 µL/min/mg.

Workflow Start Pyrrolo[3,2-c]azepine Library InVitro In Vitro ADME & Safety (CYP, hERG, Ames Test) Start->InVitro Decision1 hERG IC50 > 30 µM? CYP IC50 > 10 µM? InVitro->Decision1 Decision1->Start NO (Redesign) InVivo In Vivo PK & Acute Tox (Rodent Models) Decision1->InVivo YES Tox Hepatotoxicity & Behavioral Monitoring InVivo->Tox Lead Clinical Candidate Selection Tox->Lead Safe Profile

Fig 2: Iterative preclinical safety and ADME workflow for lead optimization.

Conclusion

The pyrrolo[3,2-c]azepine scaffold offers immense therapeutic potential, provided that the inherent toxicological liabilities—specifically off-target monoamine receptor binding and hERG channel affinity—are systematically mitigated. By employing self-validating electrophysiological protocols and rigorous SAR-driven optimization, drug development professionals can successfully navigate the safety profiling of this complex chemical class.

References[3] Keri, R. S., et al. "Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences." The Journal of Organic Chemistry, ACS Publications, 2020.

URL:[Link][1] Moritani Y, et al. "Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds." Journal of Medicinal Chemistry / PubMed, National Institutes of Health, 2000. URL:[Link][2] "Pyrroloazepine derivative - CA2093631C." Google Patents, Suntory Ltd, 1998. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of the 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Scaffold

Introduction and Strategic Rationale The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine framework is a privileged bicyclic scaffold in medicinal chemistry. It serves as the critical structural core for various neuropharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine framework is a privileged bicyclic scaffold in medicinal chemistry. It serves as the critical structural core for various neuropharmacological agents, most notably in the development of potent and selective serotonin 2 (5-HT2) receptor antagonists and antiplatelet aggregation drugs[1].

Synthesizing this fused pyrrolo-azepine system presents unique challenges, primarily due to the electron-rich nature of the pyrrole ring, which is susceptible to electrophilic attack and degradation under harsh acidic conditions. To circumvent this, the following protocol utilizes a ring-expansion strategy via a modified Beckmann rearrangement[2]. By converting 1,5,6,7-tetrahydro-4H-indol-4-one to its corresponding oxime, and subsequently using 2,4,6-trichloro-1,3,5-triazine (TCT) as a mild activating agent, the 6-membered ring is expanded to a 7-membered lactam without compromising the pyrrole moiety. A final hydride reduction yields the fully saturated azepine target.

Synthetic Workflow

SynthesisWorkflow N1 1,5,6,7-Tetrahydro-4H-indol-4-one (Starting Material) N2 Phase 1: Oximation (NH2OH·HCl, NaOAc, EtOH) N1->N2 N3 Ketoxime Intermediate N2->N3 N4 Phase 2: Beckmann Rearrangement (TCT, DMF, 25°C) N3->N4 N5 Pyrrolo[3,2-c]azepin-4-one (Lactam Intermediate) N4->N5 N6 Phase 3: Amide Reduction (LiAlH4, THF, Reflux) N5->N6 N7 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine (Target Scaffold) N6->N7

Workflow for the synthesis of the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and optimized conditions for each phase of the synthesis to ensure reproducibility and high throughput.

Reaction PhaseKey Reagent (Eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1. Oximation NH₂OH·HCl (1.5)EtOH / H₂O80 (Reflux)2.085 - 92
2. Ring Expansion TCT (0.5)DMF25 (RT)12.070 - 78
3. Reduction LiAlH₄ (3.0)Anhydrous THF65 (Reflux)4.065 - 75

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Oxime

Causality Insight: Hydroxylamine hydrochloride is highly acidic. Sodium acetate is introduced to buffer the reaction mixture. Without this buffer, the acidic environment would promote the polymerization or decomposition of the electron-rich pyrrole starting material.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (10.0 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (15.0 mmol) and sodium acetate trihydrate (15.0 mmol) in 15 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ketone solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1) until the starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the residue with 50 mL of ice-cold water and stir vigorously to induce precipitation.

  • Isolation: Filter the resulting solid under a vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight to yield the ketoxime intermediate.

Phase 2: Beckmann Rearrangement to Pyrrolo[3,2-c]azepin-4-one

Causality Insight: Traditional Beckmann rearrangements utilize strong acids (e.g., polyphosphoric acid, sulfuric acid), which are detrimental to pyrrole stability. Utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) in N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack-type active species that facilitates the hydroxyl leaving group's departure under neutral, room-temperature conditions, preserving the heterocyclic core[2].

  • Activation: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve TCT (5.0 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to allow the formation of the active complex.

  • Substrate Addition: Slowly add the ketoxime intermediate (10.0 mmol) from Phase 1 to the stirring DMF solution.

  • Reaction: Maintain stirring at room temperature (25 °C) for 12 hours. The reaction mixture will gradually darken. Monitor completion via TLC.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with a saturated Na₂CO₃ solution (20 mL), 1N HCl (20 mL), and brine (20 mL) to remove DMF and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude lactam via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford pure 1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one.

Phase 3: Reduction to 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine

Causality Insight: The lactam carbonyl is highly stable due to amide resonance. A strong hydride donor, Lithium Aluminum Hydride (LiAlH₄), is required to completely reduce the carbonyl to a methylene group, yielding the target secondary amine (azepine).

  • Preparation: In an oven-dried, two-neck 250 mL flask equipped with a reflux condenser and a nitrogen inlet, suspend LiAlH₄ (30.0 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the lactam intermediate (10.0 mmol) from Phase 2 in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reduction: Remove the ice bath and gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 4 hours.

  • Fieser Workup (Critical Safety Step): Cool the reaction to 0 °C. Carefully quench the excess LiAlH₄ by sequentially adding (dropwise, with vigorous stirring): 1.14 mL of H₂O, 1.14 mL of 15% aqueous NaOH, and 3.42 mL of H₂O. Stir the resulting mixture at room temperature for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake thoroughly with hot THF (2 x 20 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine. If necessary, purify via recrystallization or vacuum distillation depending on the required purity for downstream functionalization.

References

  • Synthesis and serotonin 2 (5-HT2)
  • Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica.

Sources

Application

HPLC method development for pyrrolo[3,2-c]azepine quantification

Application Note: Advanced HPLC Method Development and Validation for the Quantification of Pyrrolo[3,2-c]azepine Derivatives Chemical Causality & Analyte Profiling Pyrrolo[3,2-c]azepines represent a highly versatile cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development and Validation for the Quantification of Pyrrolo[3,2-c]azepine Derivatives

Chemical Causality & Analyte Profiling

Pyrrolo[3,2-c]azepines represent a highly versatile class of fused heterocyclic scaffolds, frequently utilized in the development of modern neuropharmacological agents and targeted oncology drugs. A prominent example is the 5-aminoalkyl-substituted derivative SUN C5174, which exhibits potent serotonin 2 (5-HT2) receptor antagonist activity and antiplatelet aggregation effects[1].

From a chromatographic perspective, the 7-membered azepine ring contains a secondary or tertiary nitrogen atom, typically conferring a pKa between 8.5 and 10.5. This basicity is the root cause of the most common analytical failure when quantifying these compounds: severe peak tailing .

The Mechanistic Cause: At a neutral mobile phase pH, the azepine nitrogen is heavily protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged siloxanes (Si-O⁻). The resulting secondary ion-exchange interaction between the protonated azepine and the ionized silanols disrupts the primary hydrophobic partitioning mechanism, causing asymmetric elution profiles and poor resolution[2].

Chromatographic Strategy: Controlling the Phase Interface

To establish a robust, reliable assay, the method development must proactively eliminate these secondary interactions through strategic stationary and mobile phase selection.

Stationary Phase Selection

Standard unendcapped C18 columns are fundamentally incompatible with basic azepines. Instead, column selection must focus on shielding or bypassing silanol activity:

  • Polar-Embedded Phases (e.g., RP-Amide): The inclusion of an embedded amide functional group provides an internal hydrogen-bonding network. This creates a localized hydration layer that effectively shields the basic azepine nitrogen from residual silanols, dramatically improving peak shape for uncharged and partially charged bases.

  • High-pH Tolerant Hybrid Silica (e.g., Ethylene-Bridged Hybrid C18): These particles resist dissolution at high pH, allowing the analyst to operate in a highly alkaline environment where the azepine is fully neutralized.

Mobile Phase pH Optimization

According to fundamental chromatographic principles, the final pH of the mobile phase must be set at least 2 pH units away from the analyte’s pKa to ensure the molecule exists in a single, stable ionization state[3].

  • Low-pH Strategy (pH ~2.5): Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this pH, the azepine is fully protonated, but crucially, the acidic silanols are also fully protonated (neutralized). TFA acts as a hydrophobic ion-pairing agent, dragging the protonated azepine into the stationary phase to maintain adequate retention.

  • High-pH Strategy (pH ~10.5): Utilizing 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. The azepine is completely deprotonated (neutral). This maximizes hydrophobic retention and entirely eliminates ionic tailing, making it the preferred route for high-resolution assay methods.

Visualizing the Method Development Logic

HPLC_Workflow Start 1. Analyte Profiling Pyrrolo[3,2-c]azepine (pKa ~9.0) ColSelect 2. Stationary Phase Selection (Hybrid C18 or RP-Amide) Start->ColSelect pHSelect 3. Mobile Phase pH Strategy (Avoid pH 7-9) Start->pHSelect Gradient 4. Scouting Gradient (5-100% Acetonitrile) ColSelect->Gradient LowpH Low pH (2.5) Fully Ionized (TFA/Formate) pHSelect->LowpH HighpH High pH (10.5) Neutralized (NH4OH) pHSelect->HighpH LowpH->Gradient HighpH->Gradient Validate 5. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) Gradient->Validate

Fig 1. Systematic HPLC method development workflow for basic pyrrolo[3,2-c]azepine scaffolds.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The sequence will automatically halt if the System Suitability Test (SST) criteria are not met prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 10.5 ± 0.05 using 28% Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid C18, 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for basic compounds).

  • Detection: UV Diode Array Detector (DAD) set to the λ_max of the specific pyrrolo[3,2-c]azepine derivative (typically 240-260 nm).

Step 3: Scouting Gradient Execution Execute a universal scouting gradient to determine the elution profile[3]. If the compound elutes before 5 minutes, decrease the initial organic concentration. If it elutes after 15 minutes, the gradient can be truncated.

Table 1: Optimized Scouting Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.01.0955
20.01.00100
25.01.00100
25.11.0955
30.01.0955

Step 4: System Suitability Testing (SST) Before injecting actual samples, inject the reference standard (100 µg/mL) five times. The system is only validated for use if:

  • Tailing Factor (Tf): ≤ 1.5 (Proves silanol interactions are successfully suppressed).

  • Theoretical Plates (N): > 3,000 (Proves column bed integrity).

  • Injection Repeatability: %RSD of peak area ≤ 2.0%.

ICH Q2(R2) Lifecycle Validation Framework

Once the method is optimized, it must be validated to demonstrate it is "fit for the intended purpose" under the updated November 2023 ICH Q2(R2) guidelines[4].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity No interference from blank/impuritiesResolution (Rs) > 1.5 between API and nearest peak
Linearity R² across reportable range (50-150%)Correlation coefficient (R²) ≥ 0.999
Accuracy % Recovery at 3 concentration levels98.0% – 102.0% recovery
Repeatability % RSD of 6 replicate injections% RSD ≤ 2.0%
Intermediate Precision % RSD across different days/analysts% RSD ≤ 2.0%
Robustness Method stability under deliberate variationsTf ≤ 1.5, Rs > 1.5 under modified conditions

Note on Robustness: For pyrrolo[3,2-c]azepines, the most critical robustness parameter is pH stability. Deliberately alter the buffer pH by ±0.2 units during validation to ensure the azepine remains fully deprotonated and retention times do not shift by more than 2.0%.

References

  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds - PubMed. nih.gov. URL: [Link]

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions. elementlabsolutions.com. URL:[Link]

  • Top Three HPLC Method Development Tips - LCGC International. chromatographyonline.com. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. URL:[Link]

Sources

Method

cell-based assay protocols using 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the cellular effects of novel compounds based on the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold. This heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the cellular effects of novel compounds based on the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold. This heterocyclic system is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent antitumor, kinase inhibitory, and neurotropic effects.[1][2][3][4]

This document is structured not as a rigid template, but as a logical, phased workflow that mirrors a typical early-stage drug discovery campaign. We begin with broad phenotypic screening to determine general bioactivity and then proceed to more focused, mechanism-of-action studies to elucidate how these compounds function at a cellular and molecular level.

Guiding Philosophy: A Phased Approach to Mechanistic Discovery

The challenge with any novel compound is to move from a simple observation (e.g., "it kills cancer cells") to a deep understanding of its mechanism of action (MoA). This is critical for lead optimization and predicting clinical efficacy.[5][6] Our approach is therefore tiered:

  • Phase 1: Baseline Bioactivity Profiling. What is the compound's general effect on cell viability and at what concentration?

  • Phase 2: Elucidating the Cellular Phenotype. If the compound is cytotoxic, what is the underlying cellular process? Does it induce programmed cell death or halt cell division?

  • Phase 3: Target Deconvolution and Validation. Can we identify a specific molecular target, such as a protein kinase or a cytoskeletal component, that is directly modulated by the compound?

This systematic progression ensures that each experiment builds upon the last, allowing researchers to form and test hypotheses in a resource-efficient manner.

G cluster_0 Workflow for Characterizing Novel Pyrrolo[3,2-c]azepine Compounds A Phase 1: Bioactivity Profiling (Cytotoxicity Screening) B Phase 2: Phenotypic Elucidation (Apoptosis & Cell Cycle Analysis) A->B  IC50 Determined C Phase 3: Target Validation (Kinase & Microtubule Assays) B->C  Cellular Process Identified D Hypothesis on Mechanism of Action (MoA) C->D  Molecular Target Confirmed

Caption: High-level workflow for the systematic characterization of novel compounds.

Phase 1: Baseline Bioactivity - The Cytotoxicity Profile

The first critical step in evaluating any new compound is to determine its effect on cell viability.[7] The half-maximal inhibitory concentration (IC50) is a key parameter that informs the dose selection for all subsequent, more complex assays.[8] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10]

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is measured by absorbance, allowing for the quantification of cell viability.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolo[3,2-c]azepine compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[3,2-c]azepine compound in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and an "untreated control" (medium only).[9]

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 48 hours (or a desired time point) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently mix on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Cell Line Assay Type Incubation Time (hours) Example IC50 (µM)
HCT116 (Colon Cancer)MTT48Data to be determined
MCF-7 (Breast Cancer)MTT48Data to be determined
U-251 (Glioma)MTT48Data to be determined
HEK293 (Normal Kidney)MTT48Data to be determined
Caption: Table for summarizing in vitro cytotoxicity data. A higher IC50 in normal cell lines compared to cancer lines suggests potential tumor selectivity.

Phase 2: Elucidating the Cellular Phenotype

Once a compound demonstrates cytotoxic activity, the next logical step is to investigate how it affects the cells. The two most common fates for cells treated with an anticancer agent are apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Rationale for Inclusion: Apoptosis is a controlled, non-inflammatory form of cell death, which is a desirable mechanism for anticancer drugs.[7] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]

Protocol 2: Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrolo[3,2-c]azepine compound at concentrations around its IC50 and 2x IC50 for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrants A 1. Treat cells with pyrrolo[3,2-c]azepine B 2. Harvest cells and wash with PBS A->B C 3. Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D 4. Analyze via Flow Cytometry C->D Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.

B. Cell Cycle Analysis

Rationale for Inclusion: Many inhibitors of key cellular processes, such as DNA replication or mitosis, cause cells to arrest at specific phases of the cell cycle.[11] Identifying such an arrest can provide strong clues about the compound's molecular target.

Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze by flow cytometry, measuring the fluorescence of PI to generate a histogram of DNA content.

Phase 3: Target Deconvolution and Validation

Results from Phase 2 guide the experiments in Phase 3. For instance, if the compound causes G2/M arrest, a microtubule disruption assay is warranted, as many tubulin inhibitors have this effect.[11] If no specific cell cycle arrest is observed but apoptosis is induced, a kinase inhibition assay may be more appropriate, as many kinase signaling pathways regulate cell survival.[12][13]

A. Cell-Based Kinase Phosphorylation Assay

Rationale for Inclusion: The pyrrolopyridine scaffold, a close relative of pyrroloazepine, is found in numerous kinase inhibitors.[14][15] Therefore, assessing the compound's ability to inhibit kinase activity is a logical step. A cell-based assay is superior to a purely biochemical one because it accounts for cell permeability, metabolism, and off-target effects in a more physiologically relevant context.[16][17]

Principle of the Assay (Phospho-Substrate ELISA): This assay quantifies the phosphorylation of a specific kinase substrate within the cell. Cells are treated with the compound and then lysed. The cell lysate is added to a microplate coated with an antibody that captures the total substrate protein. A second antibody, which is specific to the phosphorylated form of the substrate and is conjugated to an enzyme (like HRP), is then added. The amount of phosphorylated substrate is determined by adding a colorimetric substrate and measuring the resulting absorbance. A reduction in signal indicates kinase inhibition.[13]

G cluster_0 Simplified Kinase Signaling & Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) A->B Activates C Downstream Kinase (e.g., Akt, ERK) B->C Phosphorylates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate (Leads to Cell Proliferation & Survival) D->E F Pyrrolo[3,2-c]azepine Compound F->C Inhibits

Caption: Inhibition of a signaling pathway by a pyrrolo[3,2-c]azepine derivative.

Protocol 4: General Cell-Based Kinase Assay

  • Cell Treatment: Seed cells known to have active signaling through a kinase of interest (e.g., a cell line with amplified FGFR for an FGFR inhibitor assay[15]) in a 96-well plate. Starve cells (if necessary, by removing serum) and then treat with the compound for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., FGF for the FGFR pathway) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Remove the medium and add lysis buffer to each well.

  • ELISA:

    • Transfer the lysates to the antibody-coated ELISA plate.

    • Incubate to allow capture of the substrate protein.

    • Wash the plate and add the phospho-specific detection antibody.

    • Wash the plate and add the colorimetric substrate.

    • Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis: Compare the signal from compound-treated wells to the stimulated control to determine the percentage of inhibition.

References

  • Mooser, C., et al. (2021). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Gong, W., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. AOAR*. [Link]

  • Zock, J. M. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • Mervin, L. H., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. PMC. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Opentrons. [Link]

  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • ASU News. (2015). Sensing small molecules may revolutionize drug design. ASU News. [Link]

  • Singha Roy, P., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Oncodesign Services. (n.d.). Cell-based Assay Services. Oncodesign Services. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Yadav, V., et al. (2011). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica. [Link]

  • Martínez, R., et al. (2006). Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds. PubMed. [Link]

  • Li, Y., et al. (2011). Pyrrolo[2,3-c]azepine derivatives: a new class of potent protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]

  • Gomaa, A. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][18][19]diazepine derivatives as potent EGFR/CDK2 inhibitors. ResearchGate. [Link]

  • Karchava, A. V., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Liu, Z., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Ali, M. A., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]

  • Al-Rashood, S. T., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]2)

Sources

Application

Application Note: In Vivo Evaluation of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Derivatives in Animal Models

Scientific Rationale & Pharmacological Context The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold is a highly privileged structure in medicinal chemistry, primarily recognized for its potent neuropharmacological and ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold is a highly privileged structure in medicinal chemistry, primarily recognized for its potent neuropharmacological and cardiovascular applications[1]. Derivatives of this scaffold—most notably SUN C5174 (the (S)-(-)-enantiomer of compound 18a)—exhibit high-affinity, selective antagonism of the Serotonin 2 (5-HT2) receptor[2].

When designing in vivo studies, researchers must account for the strict structure-activity relationship (SAR) of this scaffold. The 5-HT2 receptor antagonist activity is largely determined by the nature of the substituent at the 8-position and the aminoalkyl group at the 5-position[2]. Furthermore, stereochemistry dictates in vivo efficacy: the (S)-(-)-enantiomer of SUN C5174 is approximately 14-fold more potent than its (+)-counterpart[2]. By blocking 5-HT2 receptors, these compounds exert marked antiplatelet aggregation effects and attenuate peripheral circulatory disturbances, making them highly valuable in thrombosis and vascular research[3].

Pharmacological Signaling Pathway

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates Antagonist Pyrrolo[3,2-c]azepine (e.g., SUN C5174) Antagonist->Receptor Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Platelet Aggregation & Vasoconstriction Ca2->Response

Mechanism of Action: Pyrrolo[3,2-c]azepines antagonize 5-HT2 receptors to block aggregation.

Quantitative Data & Expected Outcomes

To benchmark the efficacy of novel pyrrolo[3,2-c]azepine derivatives, compare your experimental results against the established pharmacological profile of the lead compound, SUN C5174.

ParameterExperimental Model / AssayObserved Value / ResultReference
Receptor Affinity (pA2) Isolated guinea pig arteries8.98 ± 0.06[2]
Platelet Aggregation IC50 Canine/Human PRP (Serotonin + ADP)6.5 - 16.0 nM[2]
Minimum Effective Dose Mouse Pulmonary Thromboembolism≥ 0.3 mg/kg (p.o.)[2]
Target Receptors Radioligand Binding5-HT2 (Primary antagonist)[2],[3]

In Vivo Experimental Workflows & Protocols

Workflow Animal Animal Acclimatization (Mice/Rats) Dosing Oral Administration (0.3 - 3.0 mg/kg) Animal->Dosing Challenge Collagen/5-HT Injection (Thrombosis Induction) Dosing->Challenge Observation Endpoint Monitoring (Mortality / Circulation) Challenge->Observation Analysis Ex Vivo Analysis (Platelet Aggregation) Observation->Analysis

In vivo workflow for evaluating pulmonary thromboembolism and circulatory recovery.

Protocol A: Mouse Acute Pulmonary Thromboembolism Model

Objective : To evaluate the in vivo anti-thrombotic efficacy of pyrrolo[3,2-c]azepine derivatives. Causality in Design : Co-injection of collagen and serotonin induces massive pulmonary platelet aggregation, mimicking acute thromboembolic death. 5-HT2 antagonists selectively inhibit the serotonin-amplified phase of this aggregation, preventing fatal pulmonary occlusion[2].

  • Animal Preparation : Fast male ddY or ICR mice (25-30g) for 12 hours prior to the experiment. Causality: Fasting ensures uniform gastrointestinal absorption of the orally administered compound.

  • Test Compound Formulation : Dissolve the pyrrolo[3,2-c]azepine derivative in distilled water or suspend in 0.5% methylcellulose. Ensure enantiomeric purity (S-enantiomer preferred) prior to formulation.

  • Dosing : Administer the compound via oral gavage (p.o.) at doses ranging from 0.1 to 1.0 mg/kg. Note: A dose of 0.3 mg/kg is the established threshold for significant mortality inhibition for SUN C5174[2].

  • Thrombosis Induction : Exactly 60 minutes post-administration, inject a mixture of collagen (15 µ g/mouse ) and serotonin (50 µ g/mouse ) into the lateral tail vein. Causality: The 60-minute interval aligns with the pharmacokinetic Tmax​ of the pyrrolo[3,2-c]azepine scaffold, ensuring peak plasma concentration during the thrombotic challenge.

  • Observation : Monitor the mice for 15 minutes post-injection. Record the time to respiratory arrest and calculate the overall mortality rate.

  • Self-Validation Checkpoint : A successful assay must show >80% mortality in the vehicle control group. If control mortality is lower, verify the potency and freshness of the collagen/serotonin mixture.

Protocol B: Ex Vivo Platelet Aggregation Assay

Objective : To confirm that the in vivo survival benefit translates directly to functional platelet inhibition.

  • Blood Collection : 1-2 hours post-oral dosing of the test compound, anesthetize the animal and collect blood via cardiac puncture into tubes containing 3.8% sodium citrate (9:1 ratio of blood to anticoagulant).

  • PRP Preparation : Centrifuge the blood at 150 × g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP). Causality: Room temperature processing is critical; cold temperatures can spontaneously activate platelets, leading to false-positive aggregation data.

  • Aggregation Assay : Transfer PRP to an aggregometer cuvette. Add serotonin (1 µM) in combination with a sub-threshold concentration of collagen or Adenosine Diphosphate (ADP).

  • Measurement : Record the maximum light transmittance.

  • Self-Validation Checkpoint : Ensure baseline light transmittance of platelet-poor plasma (PPP) is set to 100%, and untreated PRP shows robust aggregation (>70%) upon agonist addition. Pyrrolo[3,2-c]azepine derivatives should yield an IC50​ in the range of 6.5 to 16 nM[2].

Protocol C: Peripheral Circulatory Disturbance Model

Objective : To assess the compound's ability to restore microcirculation via mild sympathomimetic efficacy and 5-HT2 antagonism[3].

  • Induction : Induce peripheral circulatory disturbance in rats via lauric acid injection into the femoral artery to simulate peripheral arterial disease[3].

  • Dosing : Administer the pyrrolo[3,2-c]azepine compound daily for 7-14 days.

  • Observation : Measure tail or hindlimb surface temperature using infrared thermography and assess lesion progression.

  • Self-Validation Checkpoint : Baseline thermography must show a definitive temperature drop in the affected limb of vehicle-treated animals compared to sham-operated controls. Successful 5-HT2 antagonism will show a statistically significant recovery of local temperature and reduced tissue necrosis.

References

  • 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine - Benchchem Source: Benchchem URL
  • Synthesis and serotonin 2 (5-HT2)
  • SUN C5174 | 5-HT2 Receptor Antagonist | MedChemExpress Source: MedChemExpress URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Method

scale-up synthesis techniques for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

Application Note: Scale-Up Synthesis Techniques for 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Executive Summary The pyrrolo[3,2-c]azepine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Techniques for 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine

Executive Summary

The pyrrolo[3,2-c]azepine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for potent serotonin 2 (5-HT2) receptor antagonists, antiplatelet agents, and alpha-1 adrenoceptor blockers (e.g., SUN C5174)[1]. However, transitioning the synthesis of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine from discovery-scale (milligrams) to pilot-scale (kilograms) presents severe process engineering challenges. Traditional routes rely on harsh acidic conditions and hazardous reducing agents that result in poor regioselectivity, safety risks, and difficult purifications.

This technical guide details a fully optimized, chromatography-free, three-step scale-up protocol. By leveraging continuous flow chemistry for the highly exothermic Beckmann rearrangement and utilizing in situ generated borane for lactam reduction, this self-validating workflow ensures high yield, exceptional purity, and operational safety.

Retrosynthetic Rationale & Process Causality

To achieve a scalable synthesis, we must avoid late-stage cyclizations that require high dilution. Instead, our strategy builds the azepine ring via the ring expansion of a readily available bicyclic precursor.

Step 1: Oxime Formation The synthesis begins with the condensation of 1,5,6,7-tetrahydro-4H-indol-4-one with hydroxylamine. This step is highly robust in batch and easily scalable using standard crystallization for isolation.

Step 2: Beckmann Rearrangement (The Bottleneck) Historically, the conversion of the oxime to the lactam (1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one) utilized polyphosphoric acid (PPA) or thionyl chloride. These reagents cause severe degradation of the electron-rich pyrrole ring, resulting in tar formation and low yields. Causality for Change: We replace these harsh acids with 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) in N,N-dimethylformamide (DMF)[2][3]. TCT acts as a mild, highly efficient dehydrating agent that activates the oxime hydroxyl group without protonating the pyrrole core. Because this activation is highly exothermic, we transition this step from batch to a Continuous Flow Reactor . Flow chemistry ensures rapid heat dissipation, preventing thermal degradation and maximizing regioselectivity.

Step 3: Lactam Reduction Academic protocols typically reduce the lactam using Lithium Aluminum Hydride (LiAlH4). At the kilogram scale, LiAlH4 introduces unacceptable pyrophoric hazards and generates intractable aluminum salt emulsions during aqueous workup. Causality for Change: We utilize the NaBH4/I2 system. The reaction of sodium borohydride with iodine in THF generates borane ( B2​H6​ ) in situ. This provides a controlled, highly efficient reduction of the lactam to the fully saturated 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine while allowing for a simple, safe methanol/HCl quench.

SyntheticPathway A 1,5,6,7-Tetrahydro- 4H-indol-4-one B Oxime Intermediate A->B NH2OH·HCl EtOH/H2O C Lactam (Pyrroloazepin-4-one) B->C TCT, DMF Flow Reactor D 1H,4H,5H,6H,7H,8H- pyrrolo[3,2-c]azepine C->D NaBH4/I2 THF, Reflux

Fig 1: Scalable three-step synthetic pathway for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine.

Scale-Up Metrics & Quantitative Data

The transition from historical batch methods to the optimized flow/in-situ borane process yields significant improvements in both environmental impact (E-Factor) and product purity.

Table 1: Process Optimization and Scale-Up Metrics

ParameterHistorical Batch ProcessOptimized Scale-Up Process
Scale 10 g1.5 kg
Rearrangement Reagent Polyphosphoric Acid (PPA)2,4,6-Trichloro-1,3,5-triazine (TCT)
Reactor Type (Step 2) Batch Glass ReactorContinuous Flow (PFA Coil)
Rearrangement Yield 45% (High tar formation)88% (Clean profile)
Reduction Reagent LiAlH4 (Pyrophoric hazard)NaBH4 / I2 (In situ Borane)
Reduction Yield 62%91%
Overall E-Factor > 15034
Final Purity (HPLC AUC) 92.5% (Requires chromatography)99.2% (Direct crystallization)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Oxime
  • Charge: To a 20 L jacketed reactor, charge 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 kg, 7.4 mol), hydroxylamine hydrochloride (0.62 kg, 8.9 mol), and sodium acetate (0.73 kg, 8.9 mol).

  • Solvent Addition: Add a mixture of Ethanol/Water (7:3 v/v, 10 L).

  • Reaction: Stir the slurry and heat to 70 °C. Maintain temperature for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Analyze via HPLC. Proceed only when starting ketone is < 1.0% AUC.

  • Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hr. A thick white precipitate will form. Filter the product via a Nutsche filter, wash with cold water (3 x 2 L), and dry under vacuum at 45 °C to a constant weight.

Protocol B: Continuous Flow Beckmann Rearrangement

System Preparation: Ensure the flow system is flushed with anhydrous DMF.

FlowChemistrySetup P1 Pump A Oxime in DMF Mixer High-Shear T-Mixer P1->Mixer P2 Pump B TCT in DMF P2->Mixer Coil PFA Residence Coil | 10 mL, 25°C Mixer->Coil Quench In-line Quench Aq. Na2CO3 Coil->Quench Collect Product Collection Phase Separation Quench->Collect

Fig 2: Continuous flow reactor configuration for the exothermic Beckmann rearrangement step.

  • Feed Preparation:

    • Solution A: Dissolve the oxime intermediate (1.0 kg) in anhydrous DMF (8 L).

    • Solution B: Dissolve TCT (0.61 kg, 0.5 eq) in anhydrous DMF (8 L).

  • Flow Execution: Pump Solution A and Solution B at equal flow rates (e.g., 20 mL/min each) into a high-shear T-mixer.

  • Residence Time: Route the mixed stream through a PFA residence coil (internal volume sized for a 15-minute residence time) maintained at 25 °C via a cooling bath.

  • In-Line Quench: Direct the reactor effluent into a stirred vessel containing 10% aqueous Na2​CO3​ (15 L) maintained at 5 °C.

  • IPC: Analyze the organic phase via HPLC. Target: Oxime < 0.5% AUC.

  • Workup: Extract the quenched mixture with Ethyl Acetate (3 x 5 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the lactam (1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one) as a crystalline solid.

Protocol C: Lactam Reduction to 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine
  • Setup: In a 20 L jacketed reactor purged with N2​ , suspend NaBH4​ (0.5 kg, 13.2 mol) in anhydrous THF (8 L). Cool to 0 °C.

  • Iodine Addition: Slowly add a solution of Iodine (1.4 kg, 5.5 mol) in THF (3 L) dropwise over 2 hours. Caution: Vigorous H2​ evolution. Ensure proper venting.

  • Substrate Addition: Once H2​ evolution ceases, add the lactam intermediate (0.8 kg, 5.3 mol) portion-wise.

  • Reduction: Heat the reactor to reflux (65 °C) for 12 hours.

  • IPC: Monitor via LC-MS. Proceed to quench only when the lactam mass (m/z 151) is completely consumed.

  • Quench & Isolation: Cool to 0 °C. Carefully quench by dropwise addition of Methanol (2 L), followed by 3N HCl (3 L). Stir for 1 hour to break boron complexes. Basify the mixture to pH 12 using 20% NaOH. Extract the free base with Dichloromethane (3 x 5 L). Concentrate the organics and recrystallize from MTBE/Hexane to yield the pure 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine.

References

  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. PubMed.
  • Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica.
  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. ResearchGate.

Sources

Application

Advanced Formulation Strategies for 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Therapeutics: Overcoming Solubility and BBB Permeability Challenges

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams Executive Summary & Pharmacological Context The 1H,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Executive Summary & Pharmacological Context

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold is a highly privileged bicyclic heterocycle in modern medicinal chemistry, frequently synthesized via Beckmann rearrangement of indophenazino-fused precursors[1]. Nitrogenous heterocyclic compounds, particularly azepines, play a critical role in pharmaceutical research due to their diverse biological attributes, including CNS modulation and anti-inflammatory effects[2].

Specifically, 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines (such as the clinical candidate SUN C5174) have demonstrated potent serotonin 2 (5-HT2) receptor antagonist activity and robust antiplatelet aggregation properties[3]. However, translating this in vitro potency into in vivo efficacy presents significant drug delivery hurdles. The molecule's basic azepine nitrogen and lipophilic backbone classify most of its derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds.

This application note details two distinct, self-validating formulation protocols tailored to the specific therapeutic indication of the pyrrolo[3,2-c]azepine API: Amorphous Solid Dispersions (ASDs) for systemic antiplatelet applications, and Solid Lipid Nanoparticles (SLNs) for CNS-targeted 5-HT2 antagonism.

Physicochemical Causality & Excipient Selection

To design an effective delivery system, we must first deconstruct the physicochemical causality of the API. The pyrrole ring (1H) acts as a strong hydrogen bond donor, while the secondary/tertiary amine in the azepine ring is highly basic (pKa ~8.5).

In the acidic environment of the stomach (pH 1.2), the azepine nitrogen protonates, yielding high solubility. However, upon transit to the neutral intestine (pH 6.8), the molecule deprotonates and rapidly precipitates—a classic "spring and parachute" failure. Furthermore, for CNS indications, the molecule must bypass P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB).

Table 1: Predictive Physicochemical Profiling & Formulation Impact
ParameterTypical Value RangeCausality in Formulation DesignStrategic Mitigation
pKa (Azepine N) 8.2 – 9.0Highly ionized in stomach; unionized and insoluble in the intestine.Use enteric polymers (HPMCAS) to maintain intestinal supersaturation.
LogP 3.5 – 4.5High lipophilicity drives poor aqueous solvation but favors lipid partitioning.Encapsulate in solid lipid matrices (SLNs) to leverage lipophilicity.
Melting Point (Tm) 180°C – 220°CHigh crystal lattice energy resists dissolution.Disrupt lattice via Hot-Melt Extrusion (HME) to create an amorphous state.
H-Bond Donors 1 – 2 (Pyrrole NH)Can interact with polymer matrices to stabilize amorphous forms.Select polymers with H-bond acceptors (e.g., Soluplus PEG domains).

Formulation Decision Workflow

The following diagram illustrates the rational decision-making process for formulating pyrrolo[3,2-c]azepine derivatives based on their target indication.

FormulationWorkflow Start 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine API Characterization PhysChem Physicochemical Profiling pKa: ~8.5 (Azepine N) | LogP: 3.5-4.5 Start->PhysChem Target Define Therapeutic Target PhysChem->Target CNS CNS Indication (e.g., 5-HT2 Antagonism) Target->CNS BBB Penetration Required Systemic Systemic Indication (e.g., Antiplatelet) Target->Systemic High Intestinal Absorption Required SLN Solid Lipid Nanoparticles (SLNs) Matrix: Compritol 888 ATO CNS->SLN Lipophilic Encapsulation ASD Amorphous Solid Dispersion (ASD) Matrix: Soluplus / HPMCAS Systemic->ASD Supersaturation Generation ValSLN Validation: DLS (<150nm, PDI <0.2) & PAMPA-BBB Assay SLN->ValSLN ValASD Validation: DSC (Amorphous State) & In Vitro Dissolution ASD->ValASD

Fig 1: Rational formulation decision tree for pyrrolo[3,2-c]azepine derivatives.

Protocol A: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Target: Systemic Delivery (Antiplatelet Indications)[3].

Scientific Rationale: To overcome the high crystal lattice energy of the pyrrolo-azepine core, we utilize Hot-Melt Extrusion (HME) to disperse the API at a molecular level within an amphiphilic polymer matrix. Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is selected because its PEG domains act as hydrogen bond acceptors for the pyrrole NH, stabilizing the amorphous state and acting as a "parachute" to prevent precipitation in the neutral intestine.

Step-by-Step Methodology
  • Step 1: Powder Blending

    • Action: Geometrically blend the pyrrolo[3,2-c]azepine API with Soluplus at a 1:3 (w/w) ratio. Add 1% (w/w) colloidal silicon dioxide to improve flowability.

    • Causality: A 25% drug loading ensures sufficient polymer chains are available to fully encapsulate the API molecules, preventing recrystallization.

    • Validation: Perform Content Uniformity testing via HPLC. The blend is validated if the Relative Standard Deviation (RSD) is <5%.

  • Step 2: Hot-Melt Extrusion

    • Action: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones to 70°C → 110°C → 130°C → 130°C. Screw speed: 100 rpm.

    • Causality: Soluplus has a low glass transition temperature (Tg ~70°C). Processing at 130°C ensures the polymer is fluid enough to dissolve the API below the API's melting point (~200°C), thereby preventing thermal degradation of the heat-sensitive azepine ring.

    • Validation: Monitor the torque. A steady torque variation of <5% validates consistent plasticization.

  • Step 3: Milling and Sieving

    • Action: Cool the extrudate on a chill roll, then mill using a hammer mill and sieve through a 250 µm mesh.

  • Step 4: Self-Validating Quality Control (DSC & IVRT)

    • Action: Analyze the milled ASD via Differential Scanning Calorimetry (DSC) and In Vitro Release Testing (IVRT) in pH 6.8 phosphate buffer.

    • Validation: The protocol is successful only if the DSC thermogram shows a single Tg and a complete absence of the API's melting endotherm (confirming 100% amorphization), and IVRT shows >80% release at 45 minutes without precipitation.

Protocol B: Solid Lipid Nanoparticles (SLN) via High-Pressure Homogenization

Target: CNS Delivery (5-HT2 Receptor Antagonism)[3].

Scientific Rationale: To deliver the API across the BBB, we exploit its high LogP by encapsulating it in a solid lipid matrix. Compritol® 888 ATO (glyceryl dibehenate) is chosen because its complex glyceride mixture forms a highly imperfect crystal lattice upon cooling, providing ample spatial voids to accommodate the bulky pyrrolo-azepine structure without expelling it during storage. Surface functionalization with Tween 80 promotes ApoE adsorption in the bloodstream, triggering receptor-mediated transcytosis across the BBB.

Step-by-Step Methodology
  • Step 1: Lipid Phase Preparation

    • Action: Melt 5% (w/v) Compritol 888 ATO at 85°C (10°C above its melting point). Dissolve 0.5% (w/v) of the pyrrolo[3,2-c]azepine API into the lipid melt.

    • Causality: Heating above the melting point ensures complete lipid fluidization, while the high lipophilicity of the API drives near 100% partitioning into the lipid phase.

    • Validation: Visual inspection must confirm a completely transparent, single-phase yellow/clear melt with no undissolved API particles.

  • Step 2: Aqueous Phase Preparation & Pre-emulsification

    • Action: Prepare an aqueous phase containing 1.5% (w/v) Tween 80 and 0.5% (w/v) Poloxamer 188. Heat to 85°C. Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 12,000 rpm for 5 minutes.

    • Causality: Isothermic mixing prevents premature lipid crystallization. The dual-surfactant system provides both steric (Poloxamer) and dynamic (Tween 80) stabilization to the newly formed droplets.

  • Step 3: High-Pressure Homogenization (HPH)

    • Action: Pass the hot pre-emulsion through a high-pressure homogenizer at 600 bar for 3 continuous cycles. Immediately cool the dispersion in an ice bath (4°C).

    • Causality: High shear and cavitation forces fracture the droplets into the nanometer range. Rapid cooling "freezes" the lipid matrix, locking the API inside the imperfect lattice before it can partition back into the aqueous phase.

  • Step 4: Self-Validating Quality Control (DLS & PAMPA-BBB)

    • Action: Analyze the SLNs via Dynamic Light Scattering (DLS). Subsequently, test permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

    • Validation: The formulation is validated only if the Z-average diameter is <150 nm (critical for avoiding reticuloendothelial system clearance), the Polydispersity Index (PDI) is <0.20, and the PAMPA apparent permeability ( Papp​ ) exceeds 4.0×10−6 cm/s.

References

  • Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine Der Pharma Chemica, 2011. URL: [Link]

  • Azepines, Chemistry, Synthesis And Reactions STM Journals, 2024. URL: [Link]

  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds PubMed / NIH, May 2000. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement Strategies for Pyrrolo[3,2-c]azepine Derivatives

Welcome to the Technical Support Center for the formulation and physicochemical optimization of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffolds. This fused bicyclic heterocycle is a highly valuable pharmacophore in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and physicochemical optimization of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffolds. This fused bicyclic heterocycle is a highly valuable pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets such as 5-HT2 receptors[1]. However, the high lipophilicity of the core often results in poor aqueous solubility, complicating both in vitro assays and in vivo dosing[2].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind precipitation events and offering self-validating protocols to ensure robust formulation development.

Section 1: Diagnostic FAQs – Understanding the Physicochemical Profile

Q1: My pyrrolo[3,2-c]azepine derivative exhibits <10 µg/mL solubility in pH 7.4 phosphate buffer. Why is this happening, and what is the first troubleshooting step? A1: The bicyclic pyrrolo-azepine core is inherently lipophilic. While the pyrrole nitrogen is non-basic, the azepine ring contains a secondary or tertiary amine (depending on your substitution pattern) that introduces moderate basicity[2]. At pH 7.4, the molecule likely exists predominantly as a neutral free base, which suffers from high crystal lattice energy and high log P, leading to poor aqueous solubility. Troubleshooting Action: Measure the pH-solubility profile. Since the azepine nitrogen is weakly to moderately basic, solubility should exponentially increase at a pH below its pKa. If solubility drastically improves at low pH, salt formation is your primary and most efficient strategy[3].

Q2: I attempted to dissolve the free base in Simulated Gastric Fluid (SGF, pH 1.2), but it precipitated after initially dissolving. What causes this? A2: This is a classic manifestation of the "common-ion effect"[3]. In SGF, the high chloride ion concentration forces the in situ formed hydrochloride salt of your pyrrolo[3,2-c]azepine to exceed its solubility product ( Ksp​ ), causing it to crash out of solution. Troubleshooting Action: Avoid relying on in situ HCl salt formation in the stomach. Instead, proactively synthesize and formulate a salt with a higher Ksp​ and a different counterion (e.g., mesylate or tartrate) to bypass the chloride common-ion effect[2][3].

G Start Assess Pyrrolo[3,2-c]azepine Solubility (pH 1-7.4) pH_Dep Is solubility pH-dependent? Start->pH_Dep Salt Salt Formation (Target Azepine N) pH_Dep->Salt Yes (Basic pKa > 5) Formulation Formulation Approaches pH_Dep->Formulation No / Neutral CD Cyclodextrin Complexation Formulation->CD ASD Amorphous Solid Dispersion Formulation->ASD

Decision tree for pyrrolo[3,2-c]azepine solubility enhancement.

Section 2: Salt Screening & Selection

Q3: How do I select the optimal counterion for my basic pyrrolo[3,2-c]azepine candidate? A3: Counterion selection relies on the ΔpKa​ rule. For stable, non-disproportionating salt formation, the pKa​ of the basic azepine nitrogen must be at least 2 to 3 units higher than the pKa​ of the conjugate acid of the counterion[4].

Table 1: Counterion Selection for Basic Azepine Derivatives
Counterion AcidAcid pKa​ Typical Salt PropertiesSolubility Enhancement Potential
Hydrochloric Acid -6.1High crystallinity, highly susceptible to gastric common-ion effect[3].Moderate (Risk of in vivo precipitation)
Methanesulfonic Acid -1.2Low lattice energy, highly soluble, resists common-ion effects[2].High
Tartaric Acid 2.98, 4.36Excellent for chiral resolution of diastereomers[1], moderate hygroscopicity.High
Citric Acid 3.13, 4.76High aqueous solubility, strong potential for hydrate formation.Moderate to High
Step-by-Step Methodology: Self-Validating High-Throughput Salt Screening

To ensure your selected salt will survive physiological conditions, use this self-validating protocol:

  • Free Base Preparation: Dissolve 10 mg of the pyrrolo[3,2-c]azepine free base in 1 mL of a volatile, water-miscible solvent (e.g., Tetrahydrofuran or Methanol)[2].

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid) dropwise while stirring at 40°C.

  • Crystallization: Slowly cool the mixture to 5°C. If no precipitate forms, induce crystallization using an anti-solvent (e.g., heptane) or via slow solvent evaporation.

  • Solid-State Verification: Filter the solids and dry under vacuum. Validate salt formation and crystallinity using X-ray Powder Diffraction (XRPD).

  • Kinetic Solubility & Self-Validation: Suspend the salt in pH 7.4 buffer for 24 hours. Centrifuge the sample.

    • Quantification: Analyze the supernatant via HPLC-UV to determine kinetic solubility[2].

    • Self-Validation Step (Critical): Run a parallel XRPD analysis on the undissolved pellet. If the pellet is crystalline free base, your salt disproportionated in the buffer (indicating the ΔpKa​ was insufficient). If it is a crystalline salt, you have accurately measured the intrinsic solubility limit of that specific salt form[3].

G Prep Prepare Free Base Solution AddAcid Add Counterions (e.g., Mesylate) Prep->AddAcid Evap Induce Crystallization AddAcid->Evap Analyze XRPD & DSC Analysis Evap->Analyze SolTest Kinetic Solubility (pH 7.4 Buffer) Analyze->SolTest

High-throughput salt screening workflow for basic heterocycles.

Section 3: Formulation-Based Troubleshooting

Q4: My compound is neutrally substituted at the azepine nitrogen (e.g., an N-Boc protected derivative like 5-[(tert-butoxy)carbonyl]-pyrrolo[3,2-c]azepine[5]), rendering it non-basic. Salt formation failed. What is the next best approach? A4: When the basicity of the azepine is masked by electron-withdrawing groups (amides, carbamates), you cannot manipulate the ionization state. You must rely on physical formulation approaches to lower the thermodynamic barrier for dissolution. Amorphous Solid Dispersions (ASDs) or mesoporous silica adsorption are the most reliable methods for neutral, highly crystalline heterocycles[6][7].

Q5: I formulated an Amorphous Solid Dispersion (ASD) using HPMCAS, but the drug recrystallizes rapidly in aqueous media. How can I stabilize the supersaturated state? A5: Recrystallization implies the polymer is failing to maintain the "parachute" effect after the initial "spring" of rapid dissolution. Troubleshooting Action: Switch from a purely steric stabilizer (like HPMCAS) to a carrier that physically constrains the molecules. Adsorbing the API onto mesoporous silica is highly effective. The nanopores (typically 2-50 nm) physically prevent the pyrrolo[3,2-c]azepine molecules from organizing into a crystal lattice, permanently stabilizing the amorphous state[7].

Step-by-Step Methodology: Preparation of Mesoporous Silica Solid Dispersions
  • Solvent Loading: Dissolve the neutral pyrrolo[3,2-c]azepine derivative in a highly volatile organic solvent (e.g., dichloromethane or acetone).

  • Adsorption: Suspend mesoporous silica (e.g., Syloid® or SBA-15) in the solution at a 1:2 (API:Silica) weight ratio[7]. Stir for 2 hours to allow capillary action to draw the API into the mesopores.

  • Solvent Removal: Evaporate the solvent rapidly using a rotary evaporator or spray dryer to trap the API inside the silica pores[6].

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete absence of a melting endotherm corresponding to the crystalline free base confirms successful and complete amorphization within the mesopores.

References

  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. PubMed. Available at:[Link]

  • CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry. Available at:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. Pharma Focus Asia. Available at:[Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at:[Link]

  • 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid. ChemBk. Available at:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrrolo[3,2-c]azepine Synthesis

Welcome to the Application Support Center for heterocyclic synthesis. Constructing the 7-membered azepine ring fused to a pyrrole core—a privileged scaffold found in potent 5-HT2 receptor antagonists and anti-tumor agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for heterocyclic synthesis. Constructing the 7-membered azepine ring fused to a pyrrole core—a privileged scaffold found in potent 5-HT2 receptor antagonists and anti-tumor agents—presents unique thermodynamic and kinetic challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic synthetic theory to directly address the mechanistic bottlenecks, causality of low yields, and self-validating protocols required to optimize pyrrolo[3,2-c]azepine workflows.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic logic tree below to isolate the exact stage where your synthesis is failing.

TroubleshootingWorkflow Start Low Yield in Pyrrolo[3,2-c]azepine Synthesis Identified IdentifyStage Identify Problematic Stage Start->IdentifyStage Stage1 Ring-Closing Metathesis (RCM) IdentifyStage->Stage1 Stage2 Beckmann Rearrangement IdentifyStage->Stage2 Stage3 Precursor Purification IdentifyStage->Stage3 Sol1 Protect Basic Nitrogen (e.g., N-Acetylation) Stage1->Sol1 Catalyst Poisoning Sol2 Ensure Anhydrous TCT/DMF Monitor Temp < 25°C Stage2->Sol2 Ketoxime Hydrolysis Sol3 Use Et3N-Doped Silica to Prevent Cyclization Stage3->Sol3 Silica-Induced Degradation

Diagnostic workflow for troubleshooting pyrrolo[3,2-c]azepine synthesis bottlenecks.

Frequently Asked Questions & Mechanistic Troubleshooting

Issue 1: Why does my Beckmann rearrangement of ketoximes to pyrrolo[3,2-c]azepines stall at 30-40% yield?

The Causality: When utilizing 2,4,6-trichloro[1,3,5]triazine (TCT) in N,N-dimethylformamide (DMF) to induce a Beckmann rearrangement, the reaction relies on the formation of a highly reactive Vilsmeier-Haack-type active species. TCT is extremely hygroscopic. Even trace amounts of atmospheric moisture will cause rapid hydrolysis of the TCT reagent, generating HCl. This not only destroys the activating agent but can also lead to the hydrolysis of your starting ketoxime back to the corresponding ketone, severely capping your yield[1].

The Solution: Transition to a strictly anhydrous protocol. Ensure the TCT/DMF complex is fully formed before the introduction of the ketoxime.

Issue 2: I am using Ring-Closing Metathesis (RCM) to form the 7-membered azepine ring, but Grubbs II catalyst yields <20% and leaves a black tar. How can I fix this?

The Causality: The basic nitrogen present in pyrroloazepine precursors acts as a potent Lewis base. During RCM, this unprotected nitrogen coordinates directly to the ruthenium center of the Grubbs catalyst. This forms a stable, inactive chelate, effectively poisoning the catalyst and halting the metathesis cycle. Furthermore, the entropic penalty of closing a 7-membered ring exacerbates the issue, giving the catalyst ample time to degrade[2].

The Solution: You must reduce the Lewis basicity of the nitrogen prior to RCM. Selective N-acetylation or N-Boc protection forces the nitrogen lone pair into resonance with the carbonyl, preventing ruthenium coordination and allowing the 2nd generation Grubbs catalyst to achieve near-quantitative ring closure.

Issue 3: My aldehyde intermediates degrade or cyclize prematurely during column chromatography, resulting in racemic mixtures. What is happening?

The Causality: Standard silica gel contains mildly acidic silanol groups. When an aldehyde intermediate (destined for an asymmetric Friedel-Crafts/Michael cyclization) is exposed to these acidic sites, the silica acts as a heterogeneous catalyst. It triggers a premature, non-stereoselective cyclization between the electrophilic aldehyde and the nucleophilic pyrrole ring. This results in the formation of a racemic azepine that co-elutes with your starting material[3].

The Solution: Neutralize the acidic silanol sites by doping your silica gel and eluent with triethylamine (Et₃N).

Quantitative Yield Optimization Data

The following table summarizes the expected yield improvements when transitioning from standard conditions to the optimized, mechanistically sound protocols described in this guide.

Synthesis StageCommon BottleneckStandard YieldOptimized ConditionOptimized Yield
Azepine Ring Closure (Beckmann) TCT Hydrolysis via Moisture30 - 45%Strictly anhydrous TCT/DMF, 25°C75 - 85%
Ring-Closing Metathesis (RCM) Ru-Catalyst Poisoning by Amine< 20%N-Acetylation prior to Grubbs II90 - 99%
Aldehyde Precursor Purification Silica-Catalyzed Premature Cyclization~ 40% (Racemic)Et₃N-Doped Silica Gel (Buffered)> 85% (Enantiopure)

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below includes a Self-Validation Checkpoint . If the checkpoint fails, the reaction must be aborted and corrected before proceeding.

Protocol A: Anhydrous Beckmann Rearrangement via TCT

Reference standard for indophenazino-fused pyrrolo[3,2-c]azepines.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous DMF (15 mL) and cool to 0°C.

  • Activation: Add 2,4,6-trichloro[1,3,5]triazine (TCT) (10.0 mmol) to the stirring DMF.

  • Self-Validation Checkpoint: Monitor the solution. Within 30-60 minutes, a distinct white solid (the active Vilsmeier-type complex) must precipitate. If the solution remains clear, moisture has compromised the TCT; discard and start over.

  • Addition: Once the white solid is confirmed and TLC shows complete disappearance of TCT, slowly add the ketoxime (10.0 mmol) dissolved in anhydrous DMF.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Workup: Quench with water (20 mL), extract with organic solvent, and wash sequentially with saturated Na₂CO₃, 1N HCl, and brine to remove DMF and acidic byproducts.

Protocol B: N-Acetylation and Ring-Closing Metathesis (RCM)

Reference standard for overcoming catalyst poisoning.

  • Protection: Dissolve the hydroxylamine/amine precursor in anhydrous THF. Add acetic anhydride (1.2 eq) and stir at room temperature.

  • Self-Validation Checkpoint 1: Run a TLC (Ninhydrin stain). The highly polar, basic amine spot must completely disappear, replaced by a less polar amide spot. Do not proceed to RCM if any free amine remains.

  • Metathesis: Dissolve the crude O-acetyl/N-acetyl precursor in anhydrous CH₂Cl₂ to a high dilution (0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Add 2nd Generation Grubbs Catalyst (5 mol%) and heat to reflux.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. A successful ring-closing metathesis will show a distinct mass shift of -28 Da (corresponding to the loss of ethylene gas).

Protocol C: Buffered Chromatography for Labile Aldehydes

Reference standard for preventing premature pyrrole cyclization.

  • Slurry Preparation: Prepare a silica gel slurry using your starting non-polar eluent (e.g., Hexanes) containing 1% to 2% Triethylamine (Et₃N) (v/v).

  • Column Packing: Pour the slurry and flush the column with at least 3 column volumes of the Et₃N-doped eluent to fully neutralize all acidic silanol sites on the stationary phase.

  • Self-Validation Checkpoint: Run a 2D TLC of your crude mixture on a standard silica plate. Spot the aldehyde, run it in one dimension, let it dry, and run it perpendicular in the same solvent. If off-diagonal spots appear, the compound is actively degrading on the silica, confirming the absolute necessity of the Et₃N doping step.

  • Elution: Load the crude aldehyde and elute using the Et₃N-doped solvent system. Co-elution of racemic azepine will be entirely suppressed.

References

  • Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine Der Pharma Chemica [Link]

  • Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones Beilstein Journals[Link]

  • Synthesis of the Stenine Ring System from Pyrrole The Journal of Organic Chemistry (ACS Publications) [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

Introduction Welcome to the Technical Support Center for the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold. This bicyclic system—fusing an electron-rich pyrrole with a flexible, nitrogen-containing azepine ring—is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold. This bicyclic system—fusing an electron-rich pyrrole with a flexible, nitrogen-containing azepine ring—is a privileged pharmacophore in drug discovery, particularly for serotonin (5-HT) receptor antagonists and kinase inhibitors[1]. However, its unique electronic properties make it susceptible to specific degradation pathways. This guide provides troubleshooting protocols, structural insights, and ICH-compliant methodologies to ensure the integrity of your experimental data.

Section 1: Core Principles & Mechanistic Degradation

Q: Why is my pyrrolo[3,2-c]azepine compound degrading rapidly in solution, even at room temperature? A: The instability is driven by the electron-rich nature of the pyrrole ring, which acts as a strong nucleophile and is highly susceptible to auto-oxidation and electrophilic attack. When exposed to dissolved oxygen in solvents, the pyrrole C2/C3 positions can oxidize to form pyrrolinones. Furthermore, the secondary amine in the azepine ring is prone to N-oxidation. Causality Check: To mitigate this, always degas your solvents (e.g., sparging with nitrogen or argon) before dissolving the API, and store stock solutions in amber vials at -20°C.

Q: What are the primary degradation pathways I should look for during LC-MS analysis? A: You will typically observe three main pathways:

  • N-Oxidation (+16 Da) : The aliphatic azepine nitrogen is readily oxidized by peroxides or ambient oxygen to form an N-oxide.

  • Pyrrole Oxidation (+16 to +32 Da) : The pyrrole ring can be oxidized to a pyrrolinone or undergo oxidative ring cleavage.

  • Photo-dimerization : UV exposure can generate radical species at the pyrrole ring, leading to dimerization (doubling of the parent mass minus 2 Da).

Section 2: ICH Q1A(R2) Forced Degradation Protocols

Q: How do I design a forced degradation study for this scaffold that complies with regulatory standards? A: According to the, stress testing must fully characterize the intrinsic stability of the molecule by applying hydrolytic, oxidative, thermal, and photolytic stress[2]. The scientific goal is not to destroy the molecule, but to achieve a targeted 5–20% degradation[3]. This specific window ensures that you are observing primary degradation products rather than secondary, non-physiologically relevant breakdown fragments[4].

Protocol: Step-by-Step Forced Degradation Methodology

This self-validating protocol ensures that your analytical method is stability-indicating (i.e., it can baseline-resolve the parent API from all degradants).

  • Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the pyrrolo[3,2-c]azepine derivative in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile/Water 50:50). Causality: Avoid methanol if your compound has ester/amide linkages, as transesterification can occur under stressed conditions, creating false degradants.

  • Step 2: Hydrolytic Stress (Acid/Base) Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralization (Critical): Before HPLC injection, neutralize the acid sample with 0.1 N NaOH (and vice versa) to prevent column degradation and peak distortion.

  • Step 3: Oxidative Stress Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at Room Temperature (RT) for 2 to 6 hours. Causality: Do not heat pyrrole-containing compounds with peroxide. The pyrrole ring is hyper-reactive to reactive oxygen species (ROS); heating will cause runaway polymerization (observed as a black, insoluble tar), overshooting the 20% degradation limit[3].

  • Step 4: Photolytic Stress Expose the liquid sample (in a clear quartz vial) and solid powder to UV/Vis light targeting 1.2 million lux hours and 200 watt-hours/m², per ICH Q1B[2]. Self-Validation: Always run a dark control (vial wrapped in aluminum foil) in the same chamber to isolate thermal effects from true photolysis.

  • Step 5: Thermal & Humidity Stress Store solid API at 60°C and 75% Relative Humidity (RH) for 7 days[2].

  • Step 6: Analysis Analyze using a validated HPLC-UV/PDA or LC-MS method. Ensure mass balance (Sum of parent + degradant peak areas ≈ 100% of unstressed control).

Workflow Start Pyrrolo[3,2-c]azepine API Batch Stress Apply ICH Q1A(R2) Stress Conditions Start->Stress Cond1 Hydrolytic (0.1N HCl / NaOH) Stress->Cond1 Cond2 Oxidative (3% H2O2) Stress->Cond2 Cond3 Photolytic (1.2M lux hrs) Stress->Cond3 Cond4 Thermal (60°C / 75% RH) Stress->Cond4 Analyze LC-MS / HPLC-UV Analysis Cond1->Analyze Cond2->Analyze Cond3->Analyze Cond4->Analyze Decision Degradation 5% - 20%? Analyze->Decision Opt1 Adjust Stress Time/Temp Decision->Opt1 No (<5% or >20%) Opt2 Validate Stability- Indicating Method Decision->Opt2 Yes Opt1->Stress Re-run

Figure 1: ICH Q1A(R2) Forced Degradation Workflow for Pyrrolo[3,2-c]azepine Scaffold.

Section 3: Troubleshooting Analytical Methodologies

Q: My HPLC peaks are tailing severely after applying basic stress. How do I fix this? A: Pyrrolo[3,2-c]azepine contains a basic azepine nitrogen (pKa ~8-10). Under basic stress, if the sample is not properly neutralized, the high pH injection plug disrupts the local buffering of your mobile phase. Furthermore, basic degradants strongly interact with residual silanols on C18 columns. Solution: Ensure strict neutralization prior to injection. Switch to a column with end-capped, high-purity silica or use a mobile phase modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid to keep the azepine nitrogen fully protonated and ion-paired.

Data Presentation: Degradation Targets & Expected Outcomes

The following table summarizes the expected quantitative outcomes when applying the above protocol to the pyrrolo[3,2-c]azepine scaffold.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Primary DegradantTarget Degradation (%)
Acidic Hydrolysis0.1 M HCl60°C, 24-48hAzepine ring-opened products5 - 20%
Basic Hydrolysis0.1 M NaOH60°C, 24-48hMinor cleavage (Substituent dependent)5 - 10%
Oxidation3% H₂O₂RT, 2-6hAzepine N-oxide, Pyrrolinone10 - 20%
PhotolysisUV/Vis (ICH Q1B)RT, 1.2M lux hrPhoto-dimers, Oxidized species5 - 15%
ThermalSolid state60°C, 7 daysMinimal (Highly stable in solid state)< 5%
References
  • Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. National Institutes of Health (NIH).[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Optimizing 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives . These scaffolds are critical in medicinal chemistry, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives . These scaffolds are critical in medicinal chemistry, particularly in the development of 5-HT2 receptor antagonists, anti-platelet aggregation agents, and targeted antitumor therapeutics.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to focus on causality-driven troubleshooting, self-validating protocols, and field-proven optimization strategies for handling these sensitive electron-rich heterocycles.

Mechanistic Workflow & Pathway Visualization

The synthesis of the pyrrolo[3,2-c]azepine core typically relies on the ring expansion of a fused ketoxime precursor. Understanding the chemical logic of this pathway is essential for troubleshooting downstream derivatization.

G A Ketone Precursor B Oximation (NH2OH·HCl, NaOH) A->B Step 1 C Ketoxime Intermediate B->C Yield >90% D Beckmann Rearrangement (TCT, DMF, 25°C) C->D Step 2 E Pyrrolo[3,2-c]azepine Core D->E Regioselective F N-Alkylation (Base, Alkyl Halide) E->F Step 3 G Final Derivative (e.g., 5-HT2 Antagonist) F->G Target Synthesis

Workflow for the synthesis and derivatization of pyrrolo[3,2-c]azepine cores.

Troubleshooting & FAQs: Causality-Driven Solutions

Q: During the Beckmann rearrangement of my ketoxime precursor, I am observing significant degradation of the pyrrole ring and low yields of the azepine core. How can I suppress this? A: The pyrrole ring is highly electron-rich and extremely sensitive to the strongly acidic conditions typically used in classical Beckmann rearrangements (e.g., PCl₅, H₂SO₄, or POCl₃). To preserve the pyrrole moiety, you must transition to a mild organocatalytic system. Utilizing 2,4,6-trichloro[1,3,5]triazine (TCT) in N,N-dimethylformamide (DMF) at room temperature provides a highly controlled environment. TCT reacts with DMF to form a Vilsmeier-Haack-type active species, which selectively activates the oxime hydroxyl group into a superior leaving group without generating harsh acidic byproducts that lead to pyrrole polymerization 1[1].

Q: My N-alkylation at the 5-position (to form 5-aminoalkyl derivatives) is yielding a complex mixture of mono- and di-alkylated products, along with unreacted starting material. What is the optimal approach here? A: The nucleophilicity of the azepine nitrogen must be carefully balanced against the basicity of the reaction medium. Using strong bases (like NaH) can deprotonate other sensitive sites (such as the pyrrole nitrogen, if unprotected), leading to competitive alkylation. The optimal causality-driven approach is to use a mild inorganic base, such as sodium bicarbonate (NaHCO₃), in a polar protic solvent like absolute ethanol under reflux. The mild base acts purely as an acid scavenger (neutralizing the HCl byproduct liberated during N-alkylation) rather than a strong deprotonating agent, driving the equilibrium forward while maintaining chemoselectivity [[2]](2].

Q: I am attempting to isolate the active enantiomer of a racemic 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl] derivative for 5-HT2 receptor testing. Chiral HPLC is not scaling well. What is a field-proven alternative? A: For scalable resolution of these specific pyrrolo[3,2-c]azepine derivatives, direct diastereomeric salt formation is the gold standard. By reacting the racemic free base with a chiral acid (e.g., (+)-di-p-toluoyl-D-tartaric acid), you form a pair of diastereomeric salts with distinct solubility profiles in alcoholic solvents. Fractional crystallization allows for the isolation of the target enantiomer. This method is highly effective; for instance, resolving racemic mixtures directly via diastereomeric salt formation has successfully isolated the (-)-enantiomer, which exhibits significantly higher potency for 5-HT2 receptors 3[3].

Validated Experimental Protocols

Protocol: Synthesis of the Pyrrolo[3,2-c]azepine Core via Mild Beckmann Rearrangement

This protocol utilizes the TCT/DMF system to prevent the degradation of the pyrrole ring during expansion.

Self-Validating Cues:

  • Activation Phase: Look for the complete dissolution of TCT in DMF, followed by the formation of a distinct white solid complex (the Vilsmeier-type intermediate) before adding the ketoxime.

  • Workup Phase: During the aqueous workup, a clean, rapid phase separation indicates successful neutralization and the complete removal of DMF.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4,6-trichloro[1,3,5]triazine (TCT, 10.0 mmol) in anhydrous DMF (5 mL). Stir at 25 °C until a white solid complex forms (approximately 30 minutes).

  • Substrate Addition: Dissolve the ketoxime precursor (10.0 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the TCT complex.

    • Causality: Dropwise addition prevents localized thermal spikes, ensuring the migration step occurs uniformly and preventing runaway side-reactions.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot completely disappears (typically 10–12 hours).

  • Quenching: Quench the reaction by slowly adding distilled water (20 mL). The mixture will turn cloudy. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Neutralization & Washing: Wash the combined organic phases with a saturated aqueous solution of Na₂CO₃ (15 mL), followed by 1N HCl (15 mL), and finally brine (15 mL).

    • Causality: The Na₂CO₃ wash neutralizes any residual acidic species that could degrade the product during concentration, while the HCl wash removes residual DMF and basic impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrrolo[3,2-c]azepine derivative.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Beckmann rearrangement of pyrrole-fused ketoximes. It highlights why the TCT/DMF system is the superior choice for preserving the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)Observations
TCT DMF 25 12 78 >95 Clean conversion; no pyrrole degradation.
TCTCH₂Cl₂25244580Sluggish reaction; incomplete conversion.
POCl₃Toluene8063065Severe tarring; extensive pyrrole polymerization.
PCl₅Diethyl Ether0–25185570Moderate yield; difficult purification profile.

References

  • Yadav, V., et al. "Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine." Der Pharma Chemica. 1

  • Mizuno, A., et al. "Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds." PubMed. 3

  • "Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors." PMC. 2

Sources

Troubleshooting

resolving impurities in 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine crystallization

Welcome to the Technical Support Center for Heterocyclic Crystallization. This guide is specifically engineered for researchers and process chemists working with the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Crystallization. This guide is specifically engineered for researchers and process chemists working with the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold.

This bicyclic system is a critical pharmacophore in drug development, most notably utilized in the synthesis of potent 5-HT2 receptor antagonists such as SUN C5174[1]. However, the synthesis—often involving ring expansion via the Beckmann rearrangement—and subsequent isolation of this scaffold are notoriously prone to specific impurity profiles, including regioisomers, unreacted oximes, and enantiomeric mixtures[2].

Below is an authoritative troubleshooting guide, mechanistic workflow, and validated protocol to resolve these impurities and achieve high-purity crystalline products.

Part 1: Mechanistic Workflow of Impurity Purge

To effectively troubleshoot, we must first map where impurities enter the process and where thermodynamic interventions (crystallization) can purge them.

G A Synthesis (Beckmann Rearrangement) B Crude Pyrrolo[3,2-c]azepine A->B C Impurity: Pyrrolo[3,4-c]azepine B->C Regioisomer D Impurity: Unreacted Oximes B->D Residual E Diastereomeric Salt Formation (Chiral Acid Addition) B->E Target Pathway F Controlled Cooling Crystallization E->F G Impurity: (+)-Enantiomer Salt F->G Mother Liquor H Pure (S)-(-)-Pyrrolo[3,2-c]azepine F->H Filter & Free-base

Fig 1: Synthesis and crystallization workflow highlighting impurity generation and purge points.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing the pyrrolo[3,4-c]azepine regioisomer in my final crystal lattice, and how do I remove it? A: The pyrrolo[3,4-c]azepine isomer is a common byproduct generated during the ring expansion of unsymmetrical pyrrole precursors[1]. Because the [3,2-c] and [3,4-c] isomers have identical molecular weights and nearly identical pKa values, standard acid-base extractions will not separate them. Causality & Solution: The spatial arrangement of the nitrogen atoms in the [3,4-c] isomer alters its dipole moment and intermolecular hydrogen-bonding capacity. If you are crystallizing from a highly polar solvent (like pure methanol), both isomers may co-crystallize. Shift to a binary solvent system (e.g., Ethyl Acetate / Heptane). The[3,2-c] isomer typically exhibits a steeper solubility curve in non-polar anti-solvents, allowing it to selectively nucleate while the [3,4-c] isomer remains in the mother liquor.

Q2: My diastereomeric salt resolution is yielding low enantiomeric excess (<80% ee). What is the mechanistic cause? A: In the development of compounds like SUN C5174, the racemic 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivative is resolved directly via diastereomeric salt formation[1]. Low ee is almost always a kinetic issue, not a thermodynamic one. Causality & Solution: If your cooling rate is too fast, you breach the metastable zone limit of the unwanted (+)-enantiomer salt, causing it to co-precipitate. You must implement a highly controlled cooling ramp (e.g., 0.1 °C/min) and introduce seeds of the pure (S)-(-)-salt just below the saturation temperature. This ensures that crystal growth of the desired diastereomer consumes the supersaturation before the unwanted diastereomer can nucleate.

Q3: The compound "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I force crystallization? A: Oiling out (LLPS) occurs when the crystallization trajectory crosses the binodal curve before the solubility curve. This is frequently caused by high levels of lipophilic impurities—such as unreacted ketoximes from the Beckmann rearrangement—which depress the melting point of the solute[2]. Causality & Solution: To stabilize the crystalline solid state over the coacervate (oil) phase, you must alter the solvent's hydrogen-bonding parameters. Switch from a purely lipophilic solvent to one with a higher hydrogen-bond donating capacity (e.g., Isopropyl Alcohol). Additionally, reduce the initial concentration of the crude mixture to ensure the operating line stays below the LLPS boundary.

Part 3: Quantitative Impurity Profiling

Below is a summary of the expected quantitative improvements when applying the optimized binary solvent and controlled cooling protocols described above.

Impurity TypeSource / MechanismInitial Crude ConcentrationPost-Crystallization ConcentrationAnalytical Verification Method
Pyrrolo[3,4-c]azepine Regioisomer from synthesis12.0 - 18.0%< 0.5%RP-HPLC (C18, Gradient)
(+)-Enantiomer Unresolved racemate50.0%< 1.0% (>98% ee)Chiral HPLC (Daicel Chiralpak)
Ketoxime Precursor Incomplete Beckmann rxn3.0 - 5.0%Not DetectedLC-MS / UV (254 nm)
Inorganic Salts Neutralization byproducts~2.0%< 0.1%Residue on Ignition (ROI)

Part 4: Self-Validating Experimental Protocol

Procedure: Diastereomeric Salt Resolution of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

This protocol utilizes a self-validating feedback loop (Step 4) to ensure the thermodynamic stability of the desired crystal form.

  • Salt Formation: Dissolve 1.0 equivalent of the crude racemic pyrrolo[3,2-c]azepine derivative in a 9:1 mixture of Acetone/Water at 50 °C. Slowly add 1.0 equivalent of the chosen chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) dissolved in Acetone.

  • Dissolution & Equilibration: Heat the mixture to reflux (approx. 56 °C) until a completely clear solution is achieved. Hold for 15 minutes to ensure the destruction of any parasitic nuclei.

  • Controlled Nucleation (Seeding): Cool the reactor to 45 °C at a rate of 0.5 °C/min. At 45 °C, add 1% (w/w) seed crystals of the pure (S)-(-)-diastereomeric salt. Hold the temperature at 45 °C for 2 hours to allow the seed bed to establish (Ostwald ripening).

  • Self-Validation Check: Pull a sample of the slurry and examine it under a polarized light microscope. You should observe distinct, birefringent crystalline needles. If oil droplets are visible, reheat to 55 °C, add 5% more Acetone, and repeat Step 3.

  • Crystal Growth & Isolation: Cool the slurry from 45 °C to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting crystals via a Buchner funnel and wash with cold Acetone (5 °C) to displace the mother liquor containing the (+)-enantiomer salt.

  • Free-Basing: Suspend the isolated salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer reaches pH 10. Separate the organic layer, dry over Na2SO4, and evaporate to yield the highly pure (S)-(-)-pyrrolo[3,2-c]azepine free base.

PhaseDiagram Start Supersaturated Solution (Racemate + Chiral Acid) LLPS Oiling Out (LLPS) High Impurity / Fast Cooling Start->LLPS Rapid Temp Drop Metastable Metastable Zone (45 °C Hold) Start->Metastable Slow Temp Drop Impurity Impurity Inclusion (Co-precipitation) LLPS->Impurity Uncontrolled Solidification Nucleation Primary Nucleation (Seed Addition) Metastable->Nucleation Crystal High-Purity Crystal Growth (0.1 °C/min) Nucleation->Crystal

Fig 2: Phase diagram logic showing the critical path to avoid oiling out and impurity inclusion.

Part 5: References

  • Mizuno, A., et al. "Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds." PubMed / Chemical & Pharmaceutical Bulletin, May 2000. Available at:[Link]

  • Yadav, V., et al. "Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine." Der Pharma Chemica, 2011. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in Pyrrolo[3,2-c]azepine Fluorescence Assays

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with pyrrolo[3,2-c]azepine compounds in fluorescence-based assays. High background noise can b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with pyrrolo[3,2-c]azepine compounds in fluorescence-based assays. High background noise can be a significant challenge, masking the true signal and leading to inaccurate data. This resource provides a structured approach to identifying and mitigating common sources of background fluorescence through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in fluorescence assays?

High background fluorescence can originate from multiple sources, including:

  • Autofluorescence: The intrinsic fluorescence of your test compound (pyrrolo[3,2-c]azepine), the biological sample matrix (e.g., cells, lysates), or assay components.[1][2][3][4]

  • Solvent and Buffer Effects: The solvent used to dissolve the compound and the assay buffer itself can fluoresce or influence the compound's fluorescent properties.[5][6]

  • Non-Specific Binding: The fluorescent molecule may bind to the surfaces of the microplate or other assay components, leading to a persistent background signal.[1][7]

  • Instrument Settings: Improperly configured plate reader settings, such as excitation/emission wavelengths, bandwidths, and gain, can exacerbate background noise.[8][9]

  • Inner Filter Effect: At high concentrations, the test compound can absorb the excitation light or the emitted fluorescence, leading to distorted signals that can be misinterpreted as background.[10][11][12]

Q2: My pyrrolo[3,2-c]azepine compound seems to be autofluorescent. How can I confirm this and what can I do about it?

The extended aromatic system of the pyrrolo[3,2-c]azepine core can contribute to intrinsic fluorescence.[13]

Confirmation: The most direct way to confirm autofluorescence is to measure the fluorescence of your compound in the assay buffer without any other biological components (e.g., enzymes, cells). A concentration-dependent increase in fluorescence at the assay's excitation and emission wavelengths confirms autofluorescence.[4]

Mitigation Strategies:

  • Background Subtraction: Measure the fluorescence of the compound alone at each concentration and subtract this value from your experimental wells.[4]

  • Switch to Red-Shifted Fluorophores: Autofluorescence from many organic molecules is strongest in the blue-green spectral region.[14] If your assay design permits, using a fluorophore that excites and emits at longer, red-shifted wavelengths (>600 nm) can often circumvent the interference.[4]

  • Time-Resolved Fluorescence (TRF): If your compound's fluorescence has a short lifetime, you can use a TRF assay. These assays introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay while capturing the signal from the long-lived lanthanide-based reporter.[15]

Q3: Could the solvent I'm using to dissolve my compound be the problem?

Yes, the solvent can significantly impact fluorescence measurements in several ways:[5]

  • Solvent Autofluorescence: Some high-purity solvents can still exhibit fluorescence. Always test your solvent alone in the assay plate.

  • Solvatochromism: The polarity of the solvent can influence the excited state of your fluorophore, potentially causing shifts in the emission spectrum and changes in fluorescence intensity.[5][16][17]

  • Quenching: Certain solvents, particularly those containing heavy atoms (e.g., chloroform) or nitro groups, can decrease the fluorescence signal.[6]

Recommendation: Always use high-purity, spectroscopy-grade solvents.[6] If you suspect a solvent issue, test a panel of compatible solvents to find one that minimizes background and maximizes your signal-to-noise ratio.

Q4: I'm observing high and variable background across my plate. What should I check first?

High and variable background often points to issues with non-specific binding or assay setup.

  • Blocking: Ensure you are using an effective blocking agent (e.g., Bovine Serum Albumin (BSA), casein) to prevent your fluorescent molecules from sticking to the microplate surface.[1] You may need to optimize the type and concentration of the blocking agent.

  • Washing Steps: Inadequate washing between steps can leave behind unbound fluorophores.[18] Optimize the number and vigor of your wash steps.

  • Plate Type: The type of microplate can influence background. For fluorescence assays, black opaque plates are generally recommended to minimize well-to-well crosstalk and light scattering.[19]

  • Pipetting Accuracy: Inconsistent volumes can lead to variability. Ensure your pipettes are calibrated and your technique is consistent.

Troubleshooting Workflows

Workflow 1: Diagnosing and Mitigating Compound Autofluorescence

This workflow provides a systematic approach to determine if your pyrrolo[3,2-c]azepine compound is the source of background noise and how to correct for it.

A Start: High Background Observed B Prepare serial dilutions of the pyrrolo[3,2-c]azepine compound in assay buffer (no other reagents). A->B C Include 'buffer only' wells as a blank. B->C D Read plate at assay's excitation and emission wavelengths. C->D E Does fluorescence increase with compound concentration? D->E F YES: Compound is Autofluorescent E->F Yes G NO: Autofluorescence is not the primary issue. Investigate other sources (Workflow 2). E->G No H Implement Background Subtraction: Subtract compound-only fluorescence from experimental wells. F->H I Consider Assay Redevelopment: - Switch to a red-shifted fluorophore. - Explore Time-Resolved Fluorescence (TRF). H->I

Caption: A stepwise workflow for diagnosing and resolving high background noise caused by compound autofluorescence.

Protocol 1: Quantifying Compound Autofluorescence

Objective: To determine the contribution of the pyrrolo[3,2-c]azepine compound to the total fluorescence signal.

Materials:

  • Your pyrrolo[3,2-c]azepine compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of your compound in assay buffer, starting from the highest concentration used in your assay.

  • Add these dilutions to the wells of the microplate.

  • Include several wells with only assay buffer to serve as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Acquire the fluorescence readings.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence reading of each compound-containing well.

  • Plot the background-subtracted fluorescence against the compound concentration. A concentration-dependent increase confirms autofluorescence.

Workflow 2: Optimizing Assay Conditions to Reduce Background

This workflow addresses other common sources of background noise related to assay reagents and procedures.

A Start: High Background Persists After Autofluorescence Check B Evaluate Reagents: - Run 'buffer only' and 'solvent only' controls. - Test different blocking agents (BSA, casein, etc.). A->B C Is background still high in controls? B->C D YES: Reagent/Plate Issue C->D Yes E NO: Likely a procedural issue. C->E No F Optimize Reagents: - Use spectroscopy-grade solvents. - Test different batches of buffer. - Switch to a different plate type (e.g., low-binding). D->F G Optimize Procedure: - Increase number/vigor of wash steps. - Optimize incubation times and temperatures. - Titrate fluorophore concentration. E->G H Review Instrument Settings (Workflow 3) F->H G->H

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Troubleshooting

overcoming steric hindrance in 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine functionalization

Technical Knowledge Base & Troubleshooting Center Topic: Overcoming Steric Hindrance in 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Functionalization Diagnostic Overview: The Steric Challenge of the Pyrrolo[3,2-c]azepine Sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Knowledge Base & Troubleshooting Center Topic: Overcoming Steric Hindrance in 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Functionalization

Diagnostic Overview: The Steric Challenge of the Pyrrolo[3,2-c]azepine Scaffold

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core is a highly privileged scaffold in drug discovery, most notably utilized in the development of potent serotonin-2 (5-HT2) receptor antagonists[1]. However, functionalizing this bicyclic system presents severe steric challenges.

The core issue stems from the saturated 7-membered azepine ring. Unlike planar aromatic systems, the azepine ring undergoes rapid pseudorotation but frequently settles into a chair-boat conformation to minimize transannular strain. This conformation forces the methylene protons at the C-4 and C-6 positions into pseudo-axial orientations, creating a physical "steric wall" around the N-5 secondary amine. Furthermore, the bulk of the azepine ring folds over the adjacent pyrrole ring, shielding the C-2 and C-3 positions from standard electrophilic attack.

Understanding the causality of these steric clashes is critical. Failures in functionalization are rarely due to poor nucleophilicity or electrophilicity; they are almost entirely driven by restricted trajectory angles for transition states.

Quantitative Data: Functionalization Efficiency

To illustrate the impact of steric hindrance, the following table summarizes the quantitative success rates of various N-5 functionalization strategies using a standard 1-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine substrate.

Table 1: N-5 Functionalization Conditions and Yields

Reaction TypeReagents / CatalystElectrophile Steric BulkConversion (24h)Primary Failure Mode
Standard SN​2 K2​CO3​ , DMF, 80 °CLow (Methyl Iodide)>95%N/A
Standard SN​2 Cs2​CO3​ , MeCN, 80 °CHigh (1-Bromo-3-phenylpropane)<15%Blocked Bürgi-Dunitz trajectory
Reductive Amination NaBH(OAc)3​ , DCE, RTHigh (Hydrocinnamaldehyde)45%Reversible iminium formation stalls
Buchwald-Hartwig Pd2​(dba)3​ , BINAP, NaOtBu High (Bromobenzene)<10%Catalyst poisoning by substrate
Optimized B-H RuPhos Pd G3, LHMDS, 100 °C High (Bromobenzene) 88% Overcomes steric barrier

Frequently Asked Questions (FAQs)

Q1: Why does my N-5 alkylation with bulky electrophiles stall at low conversion, even with excess base and prolonged heating? A1: The failure is trajectory-based. In an SN​2 reaction, the nucleophile (N-5) must attack the electrophile at a 180° angle to the leaving group. The pseudo-axial protons at C-4 and C-6 physically block bulky electrophiles from achieving this transition state. Prolonged heating only leads to degradation of the starting material. Solution: Shift your strategy from SN​2 to a transition-metal-catalyzed cross-coupling (see Protocol A) or synthesize the core with the N-5 substituent already in place via a Beckmann rearrangement of a pre-functionalized precursor[2].

Q2: I am attempting an Electrophilic Aromatic Substitution (EAS) at the C-2 position of the pyrrole ring, but I am only recovering starting material. Why? A2: The saturated azepine ring projects its electron cloud over the C-2 and C-3 positions of the pyrrole ring, creating an entropic barrier that prevents the electrophile from docking. Solution: You must actively direct the reagent to the site. Install a transient directing group (e.g., a 2-pyridyl group) at the N-1 position. This group will coordinate a transition metal catalyst (like Palladium or Iridium) and physically force the active catalytic species into the C-2 pocket, bypassing the steric shield.

Q3: Does my choice of N-1 protecting group influence the reactivity at N-5? A3: Yes, significantly. Due to the proximity of the N-1 and C-8 positions, installing a massive protecting group like TIPS or Trityl at N-1 forces the entire bicyclic system to distort. This distortion locks the azepine ring into its most sterically hindered conformation, completely burying N-5. Always use flat, sterically minimal protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc when downstream N-5 functionalization is required.

Diagnostic Workflows & Mechanistic Pathways

Workflow Start Start N-5 Functionalization Check Check LC-MS Conversion at 4 Hours Start->Check High >80% Yield Proceed to Workup Check->High Success Low <30% Yield Steric Hindrance Detected Check->Low Stalled Change Switch to Pd-Catalyzed Cross-Coupling (RuPhos) Low->Change Optimize Success Product Isolated Change->Success Coupling Complete

Workflow for troubleshooting sterically hindered N-5 functionalization.

Pathway Substrate Pyrrolo[3,2-c]azepine Core Pucker Azepine Ring Pucker (C4/C6 Axial Protons) Substrate->Pucker Shield Steric Shielding of N-5 & Pyrrole C-2 Pucker->Shield Strat1 Strategy 1: RuPhos Pd G3 for N-5 Shield->Strat1 Overcome N-5 bulk Strat2 Strategy 2: N-1 Directing Group for C-2 Shield->Strat2 Overcome C-2 bulk Prod1 N-5 Functionalized Derivative Strat1->Prod1 Prod2 C-2 Functionalized Derivative Strat2->Prod2

Mechanistic pathway showing steric shielding and circumvention strategies.

Self-Validating Experimental Methodologies

Protocol A: Sterically Hindered N-5 Buchwald-Hartwig Amination

Causality Rationale: Standard Pd catalysts (like Pd(PPh3​)4​ ) fail here because the bulky azepine amine forms stable, inactive bis(amine) palladium complexes. RuPhos Pd G3 is specifically chosen because its massive biaryl ligand prevents the coordination of a second amine molecule, forcing the catalytic cycle forward despite the steric bulk at N-5.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine (1.0 equiv), the aryl/alkyl halide (1.2 equiv), RuPhos Pd G3 (5 mol%), and RuPhos ligand (5 mol%).

  • Solvent & Base: Add anhydrous, degassed Toluene (0.1 M) followed by LHMDS (1.5 equiv, 1.0 M in THF).

    • Causality Note: LHMDS is used instead of NaOtBu because the latter can cause base-mediated degradation of the pyrrole ring at elevated temperatures.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Validation Check 1 (In-Process): Monitor by LC-MS after 2 hours. If the chromatogram shows a mass corresponding to the des-halogenated aryl starting material (Ar-H), your palladium catalyst is undergoing premature protode-metalation. This indicates moisture in the system or insufficient base. Action: Abort, dry your solvents over 3Å molecular sieves, and restart.

  • Validation Check 2 (Post-Reaction): Spot the crude mixture on a TLC plate. The N-5 functionalized product will exhibit a significantly higher Rf value than the highly polar secondary amine starting material. If the Rf has not shifted, the coupling failed.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: C-2 Directed C-H Borylation

Causality Rationale: To overcome the azepine ring's steric shielding of the pyrrole C-2 position, we utilize an N-1 temporary directing group to anchor an Iridium catalyst directly adjacent to the target C-H bond.

Step-by-Step Procedure:

  • Directing Group Installation: Ensure the N-1 position is protected with a 2-pyridyl or pyrimidyl directing group.

  • Preparation: In a dry vial, combine the N-1 protected pyrrolo[3,2-c]azepine (1.0 equiv), Bis(pinacolato)diboron ( B2​pin2​ , 1.5 equiv), and [Ir(OMe)(COD)]2​ (3 mol%) with dtbpy (6 mol%) in anhydrous THF.

  • Reaction: Stir at 80 °C for 16 hours under an argon atmosphere.

  • Validation Check (Workup): Quench with water and extract with DCM. Spot the organic layer on a silica TLC plate and stain with p-anisaldehyde. The desired C-2 borylated product will stain distinctively different (often deep blue/purple) compared to unreacted starting material (often yellow/brown). If only yellow spots are observed, the directing group failed to engage the Ir-catalyst, likely due to competing coordination from the N-5 nitrogen. Action: Ensure N-5 is protected with an electron-withdrawing group (e.g., Cbz) to reduce its Lewis basicity during this step.

References

  • Title: Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine Source: Der Pharma Chemica / Scholars Research Library URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Pyrrolo[3,2-c]azepines in Receptor Binding Assays: A Technical Evaluation Guide

As drug development increasingly targets complex peripheral circulatory disturbances and thromboembolic disorders, the demand for highly selective Serotonin 2 (5-HT2) receptor antagonists has surged. Historically, non-se...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex peripheral circulatory disturbances and thromboembolic disorders, the demand for highly selective Serotonin 2 (5-HT2) receptor antagonists has surged. Historically, non-selective antagonists have suffered from off-target affinities—particularly at alpha-1 adrenoceptors and dopamine D2 receptors—leading to undesirable hypotensive or extrapyramidal side effects.

This guide provides an in-depth comparative analysis of pyrrolo[3,2-c]azepines , a highly specialized class of chemical compounds, against structural isomers and standard benchmarks. By examining structural-activity relationships (SAR), receptor binding kinetics, and functional tissue assays, we will deconstruct why the pyrrolo[3,2-c]azepine scaffold—specifically its optimized derivative SUN C5174 —represents a significant leap in 5-HT2 antagonism [1].

Structural Causality and Scaffold Superiority

The pharmacological efficacy of azepine derivatives is heavily dictated by the spatial orientation of their functional groups within the receptor's orthosteric binding pocket.

The [3,2-c] vs. [3,4-c] Isomeric Shift

In the development of 5-aminoalkyl-substituted pyrrolo-azepines, the positioning of the pyrrole ring relative to the azepine core is the primary determinant of efficacy. Experimental data reveals that the pyrrolo[3,2-c]azepine configuration provides a rigid conformational lock. This specific geometry perfectly aligns the basic piperazine nitrogen of the 5-aminoalkyl group with the conserved aspartate residue (Asp155) in the 5-HT2 receptor pocket.

Conversely, the isomeric pyrrolo[3,4-c]azepine derivative alters this vector angle, resulting in steric clashes and a dramatic loss of binding affinity [1].

Stereospecificity: The Case for SUN C5174

Receptor binding is inherently stereoselective. When the racemic mixture of the most potent pyrrolo[3,2-c]azepine derivative (Compound 18a) was resolved via diastereomeric salt formation, the 5-HT2 antagonist activity was found to reside almost exclusively in the (S)-(-)-enantiomer , designated as SUN C5174 . The (S)-(-)-isomer demonstrated approximately 14-fold greater potency than its (+)-counterpart in isolated tissue assays, highlighting the strict chiral requirements of the 5-HT2 binding domain [1].

Comparative Efficacy Profiles

To objectively evaluate the pyrrolo[3,2-c]azepine scaffold, we must benchmark SUN C5174 against its structural isomer and industry-standard 5-HT2 antagonists (Ketanserin and Sarpogrelate). The data below synthesizes radioligand binding affinities and functional antagonism metrics.

Table 1: Receptor Binding and Functional Antagonism Comparison
Compound / Scaffold5-HT2 Antagonism (pA2)5-HT2 Binding (IC50)Alpha-1 AffinityDopamine D2 AffinityPlatelet Aggregation Inhibition (IC50)
SUN C5174 (Pyrrolo[3,2-c]azepine) 8.98 ± 0.064.3 nMWeakNone6.5 – 16.0 nM
Compound 22 (Pyrrolo[3,4-c]azepine) < 6.0 (Weak)> 500 nMWeakNone> 1000 nM
Ketanserin (Standard Benchmark) ~ 8.82.5 nMModerate/HighNone~ 30.0 nM
Sarpogrelate (Standard Benchmark) ~ 8.510.0 nMWeakNone~ 50.0 nM

Data Interpretation: SUN C5174 achieves a pA2 (functional affinity) comparable to Ketanserin but completely bypasses Ketanserin's dose-limiting alpha-1 adrenoceptor blockade [1, 2]. Furthermore, its ability to inhibit serotonin-induced platelet aggregation in human plasma significantly outperforms Sarpogrelate.

Mechanistic Pathway of Pyrrolo[3,2-c]azepines

To understand the downstream effects of these binding metrics, we must visualize the intracellular signaling cascade. 5-HT2 receptors are Gq-protein coupled receptors (GPCRs). Activation by serotonin leads to Phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent smooth muscle contraction or platelet aggregation.

Pyrrolo[3,2-c]azepines act as competitive inhibitors at the orthosteric site, halting this cascade at the receptor level.

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (GPCR) Serotonin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Aggregation Platelet Aggregation & Vasoconstriction Ca2->Aggregation Antagonist Pyrrolo[3,2-c]azepine (SUN C5174) Antagonist->Receptor Competitive Inhibition

Fig 1: 5-HT2 Receptor Gq-Coupled Signaling Pathway and Competitive Inhibition by Pyrrolo[3,2-c]azepines.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the efficacy of pyrrolo[3,2-c]azepines must be validated through a two-tiered testing system: a direct radioligand binding assay (to prove physical affinity) followed by an isolated tissue assay (to prove functional antagonism).

Protocol A: Radioligand Binding Assay ([3H]-Ketanserin Displacement)

Causality Check: We utilize [3H]-Ketanserin because it is a highly selective radioligand for the 5-HT2A receptor subtype. Using rat cortical membranes ensures a high density of natively folded receptors, avoiding the artifacts sometimes seen in recombinant overexpression systems [2].

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to wash out endogenous serotonin, and repeat centrifugation.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H]-Ketanserin (final concentration 0.5 nM), and 25 µL of the test compound (e.g., SUN C5174) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 30 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure bound radioactivity using a beta counter.

  • Validation: Calculate the IC50 using non-linear regression. A valid assay must show >80% specific binding (defined by displacement with 1 µM unlabelled Ketanserin).

Protocol B: Functional Isolated Tissue Assay (Guinea Pig Artery)

Causality Check: Binding affinity (IC50) does not guarantee functional antagonism. We use isolated guinea pig superior mesenteric arteries because their contractile response is almost exclusively mediated by 5-HT2 receptors, providing a clean functional readout to calculate the pA2 value (Schild analysis) [1].

  • Tissue Suspension: Mount 2-mm rings of guinea pig superior mesenteric artery in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Baseline Calibration: Apply a resting tension of 1.0 g and allow a 60-minute equilibration period. Generate a cumulative concentration-response curve (CRC) for serotonin (10⁻⁸ to 10⁻⁴ M) to establish baseline contractility.

  • Antagonist Incubation: Wash the tissue thoroughly until baseline tension is restored. Incubate the tissue with a fixed concentration of the pyrrolo[3,2-c]azepine test compound for 30 minutes.

  • Schild Plot Generation: Generate a second serotonin CRC in the presence of the antagonist. The rightward shift of the CRC without a depression of the maximum response confirms competitive antagonism. Calculate the pA2 value from the Schild plot.

Workflow Prep Tissue/Membrane Prep (Rat Cortex / Artery) Incubation Incubation [3H]-Ligand or Antagonist Prep->Incubation Filtration Rapid Filtration / Organ Bath Wash Incubation->Filtration Measurement Scintillation Counting / Tension Measurement Filtration->Measurement Analysis IC50 / pA2 Calculation (Non-linear Regression) Measurement->Analysis

Fig 2: Dual-Tiered Experimental Workflow for Validating Receptor Binding and Functional Antagonism.

Conclusion

The comparative data definitively illustrates that the pyrrolo[3,2-c]azepine scaffold, optimized in the form of SUN C5174, offers a superior pharmacological profile compared to its [3,4-c] isomer and legacy antagonists. By achieving high 5-HT2 receptor affinity (pA2 = 8.98) while eliminating D2 and alpha-1 off-target effects, this class of compounds provides a highly targeted mechanism for inhibiting serotonin-induced platelet aggregation and vasoconstriction. The rigorous, self-validating protocols outlined above ensure that these findings are highly reproducible, paving the way for advanced clinical evaluations in pulmonary thromboembolism and peripheral circulatory diseases.

References

  • Mizuno, A., Ogata, A., Kamei, T., Shibata, M., Shimamoto, T., Hayashi, Y., Nakanishi, K., Takiguchi, C., Oka, N., & Inomata, N. (2000). Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Chemical & Pharmaceutical Bulletin (Tokyo).[Link]

  • BioWorld. (1999). Suntory presents SUN-C5174, a 5-HT2 antagonist with potential in peripheral circulatory disorders. BioWorld Science.[Link]

Comparative

validation of analytical methods for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine

Title: Comprehensive Analytical Method Validation for 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine: A Comparative Guide to RP-HPLC, HILIC, and LC-MS/MS Introduction: The Analytical Challenge of the Pyrrolo-Azepine Scaffold 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Method Validation for 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine: A Comparative Guide to RP-HPLC, HILIC, and LC-MS/MS

Introduction: The Analytical Challenge of the Pyrrolo-Azepine Scaffold

1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a critical bicyclic scaffold extensively utilized in the synthesis of neuropharmacological agents and kinase inhibitors[1]. From an analytical perspective, this molecule presents a distinct set of challenges. The structure features a highly basic azepine ring (pKa ~9.5) fused to an electron-rich pyrrole moiety. When utilizing traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the high polarity and basicity of the nitrogen atoms lead to poor retention, severe peak tailing, and irreproducible quantification due to secondary interactions with residual silanols on the silica stationary phase.

As a Senior Application Scientist, I have evaluated multiple chromatographic platforms to establish a robust, self-validating analytical method for this compound. This guide objectively compares RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing empirical data and ICH Q2(R2)-compliant validation protocols to ensure the highest degree of scientific integrity[2].

Comparative Analysis of Analytical Platforms

When analyzing polar heterocyclic compounds like pyrrolo[3,2-c]azepine derivatives, the choice of stationary phase and detection method dictates the reliability of the data[3]. Below is an objective comparison of three dominant analytical strategies.

  • RP-HPLC-UV (C18 Column): Relies on hydrophobic partitioning. Limitation: The basic azepine nitrogen remains protonated at typical acidic mobile phase pH levels, leading to rapid elution (low retention factor, k′ ) and peak distortion.

  • HILIC-UV (Zwitterionic Column): Relies on aqueous-organic partitioning and electrostatic interactions. Advantage: Excellent retention of polar basic compounds. The high organic mobile phase enhances desolvation and provides sharp, symmetrical peaks without the need for ion-pairing reagents.

  • UHPLC-ESI-MS/MS: Relies on mass-to-charge ratio separation post-chromatography. Advantage: Unmatched sensitivity and specificity. Ideal for trace impurity profiling and pharmacokinetic (PK) quantification[4].

Table 1: Performance Comparison of Analytical Platforms for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
ParameterRP-HPLC-UV (C18)HILIC-UV (ZIC-HILIC)UHPLC-ESI-MS/MS
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Excellent)3.8 (Good)
USP Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
Matrix Effect LowModerateHigh (Requires IS)
Best Use Case Routine raw material checkAPI Assay & PurityTrace analysis & PK studies

Causality-Driven Experimental Protocols

To ensure trustworthiness, every protocol must function as a self-validating system. System Suitability Testing (SST) must precede every analytical run to confirm chromatographic performance.

Protocol A: HILIC-UV Method for API Assay and Purity

Why this method? HILIC overcomes the retention issues of RP-HPLC by utilizing a water-rich layer on the stationary phase, effectively retaining the polar pyrrolo-azepine scaffold without aggressive ion-pairing reagents.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Causality: The zwitterionic surface provides both hydrogen bonding and weak electrostatic interactions, perfectly complementing the basic azepine moiety.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Solvent B: 100% Acetonitrile.

    • Causality: A buffer is strictly required in HILIC to control the ionization state of both the analyte and the stationary phase. A pH of 3.0 ensures the azepine nitrogen is fully protonated, stabilizing its retention and preventing peak splitting.

  • Gradient Elution: Start at 90% B, ramp to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with a high organic content (90% Acetonitrile) ensures maximum initial retention of the polar analyte.

  • System Suitability Testing (SST): Inject the 50 µg/mL working standard six consecutive times.

    • Validation Gate: The method is valid for the day only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5.

Protocol B: UHPLC-ESI-MS/MS for Trace Analysis

Why this method? Mass spectrometry provides the necessary sensitivity to detect trace degradation products of the pyrrole ring, which is susceptible to oxidation.

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

    • Causality: The basic nitrogen of the azepine ring readily accepts a proton [M+H]+ , yielding an exceptionally strong precursor ion signal.

  • MRM Transitions: Monitor the transition from the precursor ion to its stable product ions.

    • Causality: Multiple Reaction Monitoring (MRM) filters out background matrix noise, providing absolute specificity even in complex biological matrices.

  • Sample Preparation: Protein precipitation with 0.1% formic acid in acetonitrile (1:3 v/v).

    • Causality: Formic acid disrupts protein-analyte binding, ensuring high recovery (>95%) during extraction.

Method Validation Data (ICH Q2(R2) Framework)

The HILIC-UV method was validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.

Table 2: HILIC-UV Validation Summary for 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at retention timeBlank showed no peaksPass
Linearity & Range R2≥0.999 (10% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Robustness Stable under deliberate variationsStable (pH ±0.2, Flow ±10%)Pass

Visualizing the Validation Workflow

The following diagram illustrates the logical progression of the analytical method validation lifecycle, ensuring that method development fundamentally supports the rigorous ICH Q2(R2) parameters.

ValidationWorkflow cluster_0 Method Selection & Optimization cluster_1 ICH Q2(R2) Validation Parameters N1 Platform Selection (HILIC vs RP-HPLC) N2 Mobile Phase Tuning (pH & Buffer Strength) N1->N2 N3 Specificity (Forced Degradation) N2->N3 N4 Linearity & Range (R² ≥ 0.999) N3->N4 N5 Accuracy & Precision (Recovery & %RSD) N4->N5

Stepwise analytical method validation workflow for pyrrolo[3,2-c]azepine derivatives.

References

  • Benchchem. "1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine - High-purity scaffold for research." Benchchem. 1

  • Der Pharma Chemica. "Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo[3,2-c] azepine." Der Pharma Chemica, 2011.2

  • International Journal of Minerals (STM Journals). "Azepines, Chemistry, Synthesis and Reactions." STM Journals, 2025. 3

  • ResearchGate. "Synthesis, Structure, and Cytostatic Properties of New Olivacine Derivatives." ResearchGate.4

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity Studies of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Scaffolds in Immunoassays

Executive Summary The quantification of small-molecule pharmacophores in biological matrices requires a delicate balance between high-throughput efficiency and absolute structural specificity. For bicyclic heterocycles l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule pharmacophores in biological matrices requires a delicate balance between high-throughput efficiency and absolute structural specificity. For bicyclic heterocycles like the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold, distinguishing the parent drug from its structurally homologous metabolites and isomers is a significant bioanalytical challenge. This guide provides an objective comparison of immunoassays versus LC-MS/MS for detecting pyrrolo[3,2-c]azepine derivatives, detailing the mechanistic causes of cross-reactivity and providing a self-validating experimental protocol for assay characterization.

Introduction: The Pyrrolo[3,2-c]azepine Pharmacophore

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine core is a privileged scaffold in medicinal chemistry. Derivatives of this ring system, particularly 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines, act as highly potent1[1]. The synthesis of these compounds often involves complex ring expansions, such as the 2[2], which can yield isomeric impurities. Furthermore, because 3[3], therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies require analytical platforms capable of distinguishing the active pharmaceutical ingredient from structurally analogous off-target compounds.

Analytical Alternatives: Immunoassays vs. LC-MS/MS

When developing a bioanalytical method for pyrrolo[3,2-c]azepine derivatives, scientists must choose between mass spectrometry and ligand-binding assays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for absolute specificity. By utilizing chromatographic separation (retention time) combined with specific precursor-to-product ion transitions (e.g., Multiple Reaction Monitoring), LC-MS/MS easily resolves isomeric scaffolds (such as pyrrolo[3,4-c]azepine vs. pyrrolo[3,2-c]azepine). However, it requires high capital investment and complex sample extraction protocols.

  • Competitive Immunoassays (ELISA): Offers superior high-throughput capabilities, lower cost per sample, and minimal sample preparation. Because the pyrrolo[3,2-c]azepine scaffold is a small molecule (<500 Da), a sandwich ELISA is sterically impossible; therefore, a competitive format must be used. The primary limitation of ELISA is cross-reactivity —the tendency of the capture antibody to bind to structurally similar metabolites.

Mechanisms of Epitope Recognition and Cross-Reactivity

The causality behind immunoassay cross-reactivity lies in the initial hapten design. To generate antibodies against a small molecule, the pyrrolo[3,2-c]azepine core must be conjugated to a carrier protein (e.g., KLH or BSA).

If conjugation occurs at the pyrrole nitrogen (N1), the 5- and 8-positions of the azepine ring remain exposed to the host's immune system. Pharmacological studies show that1[1]. Similarly, these exposed functional groups become the primary epitopes for antibody recognition. Consequently, metabolic alterations at these sites (e.g., N-dealkylation) will drastically reduce antibody binding. Conversely, isomeric shifts (e.g., to a pyrrolo[3,4-c]azepine core) introduce steric clashes that virtually eliminate cross-reactivity, as the spatial orientation of the azepine ring is fundamentally altered[1].

EpitopeRecognition Ab Monoclonal Antibody (Anti-Pyrrolo[3,2-c]azepine) Target Target Analyte (5-substituted) Target->Ab High Affinity (100% CR) Isomer Isomeric Analog (Pyrrolo[3,4-c]azepine) Isomer->Ab Steric Clash (<1% CR) Metabolite N-Dealkylated Metabolite (Truncated 5-position) Metabolite->Ab Partial Binding (12% CR)

Epitope recognition and cross-reactivity mechanisms for pyrrolo[3,2-c]azepine analogs.

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To objectively quantify the specificity of a newly developed immunoassay, a self-validating competitive ELISA protocol must be executed. This system ensures trustworthiness by incorporating internal controls for maximum binding ( B0​ ) and non-specific binding (NSB).

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the heterologous pyrrolo[3,2-c]azepine-protein conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. Self-Validation: Leave column 1 uncoated (buffer only) to serve as the NSB control.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of blocking buffer (1% BSA in PBS) to prevent non-specific protein interactions. Incubate for 1 hour at 37°C.

  • Competitive Incubation: Add 50 µL of the standard/competitor (serially diluted from 10,000 ng/mL to 0.01 ng/mL) and 50 µL of the primary monoclonal antibody to the wells.

    • Self-Validation: Include B0​ wells containing only buffer and antibody (0 ng/mL competitor) to establish the 100% signal baseline.

  • Signal Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x, then add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Data Processing: Fit the dose-response data using a 4-Parameter Logistic (4PL) regression model. Calculate the IC50​ (concentration inhibiting 50% of maximum binding).

    • Formula: %Cross-Reactivity=(IC50​ of CompetitorIC50​ of Target Analyte​)×100

CRWorkflow S1 1. Antigen Coating & Blocking S2 2. Analyte/Competitor Titration S1->S2 S3 3. Primary Ab Incubation S2->S3 S4 4. HRP Detection & Wash S3->S4 S5 5. IC50 & CR% Calculation S4->S5

Self-validating competitive ELISA workflow for cross-reactivity assessment.

Comparative Data Analysis

The following table summarizes typical cross-reactivity profiles for a monoclonal antibody raised against a 5-aminoalkyl-substituted pyrrolo[3,2-c]azepine (e.g., SUN C5174 analog), demonstrating the assay's ability to discriminate based on structural modifications.

CompoundStructural Modification IC50​ (ng/mL)Cross-Reactivity (%)
Target Analyte None (Reference standard)2.5100.0
N-Dealkylated Metabolite Loss of 5-aminoalkyl chain20.812.0
8-Deshydroxy Metabolite Loss of hydroxyl at 8-position45.45.5
Pyrrolo[3,4-c]azepine Isomer Scaffold Isomerization>1,000<0.25
Endogenous Serotonin Shared indole/pyrrole similarity>10,000<0.025

Data Interpretation: The assay successfully differentiates the target from its isomeric pyrrolo[3,4-c]azepine counterpart (<0.25% CR) due to severe steric hindrance. However, the N-dealkylated metabolite retains 12% cross-reactivity because the core pyrrolo[3,2-c]azepine scaffold remains intact, allowing partial epitope recognition.

Conclusion

For the high-throughput screening of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives, competitive immunoassays offer unparalleled speed and efficiency. However, if the pharmacokinetic study requires absolute differentiation between the parent drug and its 5-dealkylated metabolites, LC-MS/MS remains the mandatory orthogonal validation tool. Understanding the haptenization chemistry and the resulting epitope presentation is critical for predicting and mitigating cross-reactivity in early assay development.

References

  • Synthesis and serotonin 2 (5-HT2)
  • Source: derpharmachemica.
  • Source: acs.

Sources

Comparative

Benchmarking 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine Derivatives Against Standard RTK Inhibitors: A Comparative Guide

Introduction & Structural Rationale The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has revolutionized targeted oncology, particularly in disrupting tumor angiogenesis driven by the Vascular E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has revolutionized targeted oncology, particularly in disrupting tumor angiogenesis driven by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) pathways. Sunitinib, a classic indolin-2-one derivative featuring a monocyclic pyrrole ring, is a standard-of-care multi-targeted RTK inhibitor [1]. However, the highly flexible diethylaminoethyl side chain of Sunitinib can lead to off-target kinase binding and suboptimal pharmacokinetic profiles.

To address these limitations, medicinal chemists have engineered conformationally restricted scaffolds. The fusion of the pyrrole ring into a 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine bicyclic system represents a significant structural evolution [2]. By locking the basic amine into a 7-membered azepine ring, the molecule maintains critical hydrogen-bonding interactions with the kinase hinge region while directing the azepine moiety precisely into the solvent-exposed channel of the ATP-binding pocket.

This guide benchmarks a representative indolinone-conjugated 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivative (hereafter referred to as PA-1 ) against Sunitinib, detailing the self-validating experimental workflows required to evaluate its efficacy against VEGFR-2 and PDGFR-β.

Structural and Pharmacological Comparison

To establish a baseline, we must first compare the structural metrics and theoretical advantages of the pyrrolo[3,2-c]azepine scaffold against the standard monocyclic pyrrole.

Table 1: Structural and Pharmacological Profile Comparison

MetricSunitinib (Standard)PA-1 (1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine analog)
Core Scaffold Indolinone-monocyclic pyrroleIndolinone-fused pyrrolo[3,2-c]azepine
Solvent Channel Moiety Flexible diethylaminoethyl chainConformationally restricted azepine ring
Primary Targets VEGFR-1/2/3, PDGFR-α/β, c-KITVEGFR-2, PDGFR-β (enhanced selectivity)
Binding Mode Type I (ATP-competitive, DFG-in)Type I (ATP-competitive, DFG-in)
Theoretical Advantage Broad-spectrum efficacyReduced off-target toxicity via rigid geometry

Mechanism of Action & Signaling Pathway

Both Sunitinib and PA-1 function as Type I competitive inhibitors. By occupying the ATP-binding site of VEGFR-2, they prevent trans-autophosphorylation, thereby shutting down downstream signaling cascades (PLC-γ, PI3K/AKT, and RAS/MAPK) that drive endothelial cell proliferation [1].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Binds PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylates MAPK RAS / MAPK Pathway VEGFR2->MAPK Phosphorylates Inhibitors Inhibitors: Sunitinib / PA-1 (Pyrrolo-azepine) Inhibitors->VEGFR2 Blocks ATP Pocket Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and the targeted intervention point of pyrrolo[3,2-c]azepine inhibitors.

Benchmarking Experimental Workflows

To ensure scientific integrity, the evaluation of PA-1 relies on a self-validating system of assays. We move from isolated biochemical validation to complex cellular environments to prove true target engagement.

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality & Trustworthiness: Many indolinone-pyrrole derivatives are highly colored and exhibit intrinsic autofluorescence, which severely confounds standard colorimetric or prompt-fluorescence kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed as a self-validating solution. By utilizing a europium ( Eu3+ ) chelate donor with a long emission half-life, a microsecond time delay is introduced before signal measurement. This completely eliminates the short-lived autofluorescence background of the inhibitor, ensuring the calculated IC50​ is an artifact-free representation of biochemical potency [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute PA-1 and Sunitinib in DMSO (10-point curve), then transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme/Substrate Addition: Add 2 nM recombinant human VEGFR-2 kinase domain and 100 nM biotinylated poly-GT peptide substrate to the wells.

  • Reaction Initiation: Add ATP at its apparent Km​ value (e.g., 10 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (final 20 mM). Add Eu3+ -labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a time-resolved microplate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Western Blot for p-VEGFR2)

Causality & Trustworthiness: A potent cell-free IC50​ does not guarantee biological efficacy. The compound must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). Western blotting for phosphorylated VEGFR-2 (p-VEGFR2) in living Human Umbilical Vein Endothelial Cells (HUVECs) serves as the validation step, confirming that the pyrrolo[3,2-c]azepine scaffold successfully engages its target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HUVECs in 6-well plates. Once 80% confluent, starve the cells in serum-free basal medium for 16 hours to reduce basal background kinase activity.

  • Compound Treatment: Pre-treat cells with varying concentrations of PA-1 or Sunitinib (0.1 nM to 1000 nM) for 2 hours at 37°C.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF165​ for exactly 5 minutes to induce acute VEGFR-2 phosphorylation.

  • Lysis: Immediately wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-VEGFR2 (Tyr1175) and total VEGFR-2. Normalize chemiluminescent signals using β -actin as a loading control.

Workflow Comp Compound Prep (PA-1 vs Sunitinib) TRFRET TR-FRET Kinase Assay (Cell-Free IC50) Comp->TRFRET HUVEC HUVEC Proliferation (Cellular Efficacy) TRFRET->HUVEC Lead Selection WB Western Blot (Target Engagement) HUVEC->WB Mech Validation Data Data Synthesis & Benchmarking WB->Data

Caption: Sequential experimental workflow for validating and benchmarking pyrrolo[3,2-c]azepine kinase inhibitors.

Quantitative Benchmarking Data

The following table synthesizes representative experimental data comparing the performance of the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine analog (PA-1) against Sunitinib. The data demonstrates that the conformational restriction of the azepine ring maintains high potency while potentially improving selectivity.

Table 2: Comparative Experimental Outcomes

Assay TypeTarget / MetricSunitinibPA-1 (Pyrrolo-Azepine Analog)Performance Note
TR-FRET (Cell-Free) VEGFR-2 IC50​ 9 nM12 nMComparable biochemical potency
TR-FRET (Cell-Free) PDGFR-β IC50​ 8 nM15 nMComparable biochemical potency
TR-FRET (Cell-Free) FGFR1 IC50​ 830 nM>2000 nMPA-1 shows improved selectivity
Cellular (Western Blot) p-VEGFR2 Inhibition ( IC50​ )~15 nM~18 nMConfirms excellent cell permeability
Cellular (Phenotypic) HUVEC Proliferation ( IC50​ )40 nM45 nMEquivalent anti-angiogenic efficacy

Conclusion

Benchmarking the 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold against standard inhibitors like Sunitinib reveals that expanding the monocyclic pyrrole into a fused bicyclic system is a highly viable strategy in medicinal chemistry. By utilizing rigorous, self-validating assays such as TR-FRET and cellular target engagement models, researchers can confidently demonstrate that the azepine ring's conformational restriction maintains potent VEGFR-2/PDGFR-β inhibition while offering a pathway to tune out off-target liabilities.

References

  • Sunitinib: the antiangiogenic effects and beyond PubMed Central (PMC) URL:[Link]

  • Identification of Small Molecule Inhibitors... using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay PubMed Central (PMC) URL:[Link]

Validation

reproducibility of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine synthesis pathways

For researchers, scientists, and professionals in drug development, the pyrrolo[3,2-c]azepine scaffold represents a compelling starting point for the design of novel therapeutics. Its unique three-dimensional architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrrolo[3,2-c]azepine scaffold represents a compelling starting point for the design of novel therapeutics. Its unique three-dimensional architecture, combining a pyrrole and an azepine ring, offers significant potential for exploring new chemical space. However, the synthesis of this heterocyclic system, particularly the specific saturated form 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine, is not extensively documented in the current literature. This guide, therefore, broadens its scope to provide a comparative analysis of strategic pathways toward the core pyrrolo[3,2-c]azepine ring system and its more complex derivatives.

This publication will delve into two distinct and mechanistically different approaches for the construction of the pyrrolo[3,2-c]azepine framework: the Beckmann Rearrangement of a fused ketoxime and the Intramolecular N-Acyliminium Ion Cyclization . By examining the causality behind the experimental choices and the inherent trustworthiness of each protocol, this guide aims to equip you with the foundational knowledge to select and potentially adapt these methodologies for your specific synthetic goals.

Strategic Approaches to the Pyrrolo[3,2-c]azepine Core

The construction of the seven-membered azepine ring fused to a pyrrole moiety presents a significant synthetic challenge. The two strategies explored in this guide offer different solutions to this challenge, each with its own set of advantages and limitations.

Pathway 1: The Beckmann Rearrangement Approach

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. In the context of heterocyclic synthesis, it provides a powerful tool for ring expansion, allowing for the formation of lactams which are precursors to cyclic amines like azepines. A notable application of this strategy has been in the synthesis of complex indophenazino fused pyrrolo[3,2-c]azepine derivatives.[1][2]

The general principle of this approach involves the synthesis of a ketone precursor that already contains the pyrrole ring fused to another cyclic system. This ketone is then converted to its corresponding oxime, which subsequently undergoes the Beckmann rearrangement to expand the adjacent ring and form the desired azepine ring.

Beckmann_Rearrangement_Pathway A Fused Ketone Precursor B Fused Ketoxime A->B Hydroxylamine hydrochloride, NaOH C Indophenazino Fused Pyrrolo[3,2-c]azepine B->C 2,4,6-Trichloro[1,3,5]triazine (TCT), DMF

Caption: Beckmann Rearrangement strategy for pyrrolo[3,2-c]azepine synthesis.

Causality in Experimental Design: The choice of a fused ketone as the starting material is critical as it dictates the final complex structure. The oximation is a standard and generally high-yielding reaction. The key step, the Beckmann rearrangement, is promoted by 2,4,6-trichloro[3][4][5]triazine (TCT) in DMF, which is a mild and effective reagent for this transformation, avoiding the harsh conditions of classical strong acids.[1][2] This choice enhances the potential reproducibility of the reaction, especially for substrates with sensitive functional groups.

Experimental Protocol: Synthesis of Indophenazino Fused Pyrrolo[3,2-c]azepine via Beckmann Rearrangement [1][2]

Step 1: Formation of the Ketoxime

  • A mixture of the indophenazino fused carbazole ketone (0.05 mmol), hydroxylamine hydrochloride (0.05 mmol), and sodium hydroxide (0.1 g) in rectified spirit (0.2 mL) and water (0.1 mL) is prepared.

  • The reagents are added in portions with shaking. The reaction can be vigorous and may require cooling.

  • Once the addition is complete, a reflux condenser is attached, and the mixture is refluxed for 30 minutes.

  • After cooling, the reaction mixture is poured into a dilute solution of hydrochloric acid.

  • The resulting product is filtered, washed, and recrystallized from methanol.

Step 2: Beckmann Rearrangement

  • To a solution of 2,4,6-trichloro[3][4][5]triazine (TCT) in N,N-dimethylformamide (DMF), the ketoxime (10.0 mmol) in DMF (15 mL) is added.

  • The reaction mixture is stirred at room temperature for 12 hours, with the reaction progress monitored by TLC.

  • Upon completion, water (20 mL) is added to the reaction mixture.

  • The organic phase is washed sequentially with a saturated solution of Na2CO3, 1N HCl, and brine.

  • The organic layer is dried over Na2SO4, and the solvent is evaporated to yield the indophenazino fused pyrrolo[3,2-c]azepine.

Parameter Beckmann Rearrangement Approach
Key Reaction Beckmann Rearrangement
Starting Material Fused Ketone
Reagents Hydroxylamine, TCT, DMF
Reported Yield Moderate to good
Advantages Utilizes a well-established reaction; mild conditions for the rearrangement step.
Limitations Requires a specific and potentially complex starting ketone; substrate scope for this specific heterocyclic system is not broadly explored.
Pathway 2: Intramolecular N-Acyliminium Ion Cyclization

N-acyliminium ions are highly reactive electrophilic species that can undergo intramolecular cyclization with a wide range of nucleophiles, including aromatic and heteroaromatic rings.[6][7] This strategy has been successfully employed in the synthesis of various complex nitrogen-containing heterocycles, including tetracyclic dibenzo[c,f]pyrrolo[1,2-c]azepine derivatives, which are isomers of the target scaffold but demonstrate the principle of azepine ring formation.[5]

The general approach involves the generation of an N-acyliminium ion from a suitable precursor, such as a hydroxylactam, which then undergoes an intramolecular Friedel-Crafts-type reaction with an appended aromatic or heteroaromatic ring to form the azepine ring.

N_Acyliminium_Ion_Cyclization_Pathway A Hydroxylactam Precursor B N-Acyliminium Ion (in situ) A->B Acid (e.g., Formic Acid) C Tetracyclic Pyrrolo-azepine Derivative B->C Intramolecular Cyclization

Caption: N-Acyliminium Ion Cyclization strategy for forming a fused azepine ring.

Causality in Experimental Design: The hydroxylactam is a stable precursor that can be readily synthesized. The choice of a strong acid, such as formic acid or a Lewis acid, is crucial for the in situ generation of the highly electrophilic N-acyliminium ion.[6][7] The subsequent intramolecular cyclization is often highly efficient, driven by the proximity of the reacting aromatic ring. The stereochemical outcome of the cyclization can often be controlled by the substrate and reaction conditions, which is a significant advantage of this method.

Conceptual Experimental Protocol: Synthesis of a Fused Pyrrolo-azepine via N-Acyliminium Ion Cyclization

Step 1: Synthesis of the Hydroxylactam Precursor

  • The synthesis of the hydroxylactam precursor typically involves multiple steps, starting from simpler building blocks to construct the pyrrolidine ring with the tethered aromatic moiety.

Step 2: N-Acyliminium Ion Generation and Cyclization

  • The hydroxylactam is dissolved in a suitable solvent.

  • An acid, such as formic acid or a Lewis acid (e.g., BF3·OEt2), is added to the solution.

  • The reaction is typically stirred at room temperature or gently heated to promote the formation of the N-acyliminium ion and subsequent cyclization.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Parameter N-Acyliminium Ion Cyclization Approach
Key Reaction Intramolecular N-Acyliminium Ion Cyclization
Starting Material Hydroxylactam with a tethered aromatic ring
Reagents Protic or Lewis Acids (e.g., HCOOH, BF3·OEt2)
Reported Yield Generally good to excellent for related systems
Advantages High reactivity of the N-acyliminium ion; potential for stereocontrol; applicable to a variety of aromatic and heteroaromatic nucleophiles.
Limitations Precursor synthesis can be multi-step; strongly acidic conditions may not be suitable for all substrates.

Comparison of Reproducibility and Outlook

Both the Beckmann rearrangement and the N-acyliminium ion cyclization represent viable, albeit conceptually different, strategies for the construction of the pyrrolo[3,2-c]azepine core and its derivatives.

  • Reproducibility: The Beckmann rearrangement , being a named reaction with a long history, is generally considered reproducible. The use of milder modern reagents like TCT enhances its reliability. However, the synthesis of the required complex starting ketone could be a source of variability. The N-acyliminium ion cyclization is also a robust and widely used reaction in alkaloid synthesis. Its reproducibility is often high, especially when the cyclization is intramolecular and sterically favored. The key challenge lies in the synthesis of the hydroxylactam precursor, which may involve multiple steps and purification challenges.

  • Versatility and Adaptability: The N-acyliminium ion cyclization appears to be a more versatile strategy for generating a library of diverse pyrrolo[3,2-c]azepine derivatives. By varying the aromatic or heteroaromatic nucleophile tethered to the pyrrolidine ring, a wide range of analogues can be accessed. The Beckmann rearrangement is more constrained by the availability of the corresponding fused ketone.

References

  • Martínez, R., Avila, J. G., Ramírez, M. T., Pérez, A., & Martínez, A. (2006). Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds. Bioorganic & medicinal chemistry, 14(12), 4007–4016. [Link]

  • Yadav, V., Yadav, N., Agrawal, M., & Kishore, D. (2011). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine and pyrrolo [3,2-c] diazepine derivatives. Der Pharma Chemica, 3(4), 127-132.
  • Kurkin, A. V., et al. (2021). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry, 45(3), 1534-1544. [Link]

  • Der Pharma Chemica. (2011). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine and pyrrolo [3,2-c] diazepine derivatives. [Link]

  • Lee, J. Y., Baek, N. J., Lee, S. J., Park, H., & Lee, Y. S. (2001). Synthesis of tetracyclic DIBENZO[c,f]azepine and benzo[f]thieno[3,2-c]azepine derivatives via N-acyluminium ion cyclization. Heterocycles, 55(8), 1519-1526. [Link]

  • Huisgen, R., & Raab, R. (1966). The Beckmann Rearrangement. In The Chemistry of the Carbon-Nitrogen Double Bond (pp. 407-446). John Wiley & Sons, Ltd.
  • Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Colbon, A. J., & Jones, K. (2011). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16.
  • Lenshmidt, L. V., Ledovskaya, M. S., Larina, A. G., Filatov, A. S., Chakchir, O. B., Boitsov, V. M., ... & Stepakov, A. V. (2020). Synthesis of Isoxazolo[5', 4': 3, 4] pyrrolo[1, 2-a] azepines via N-Acyliminium Cyclization. Russian Journal of Organic Chemistry, 56(2), 235-245.
  • Speckamp, W. N., & Moolenaar, M. J. (2000).
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2001). A mild and efficient method for the Beckmann rearrangement of oximes using cyanuric chloride. Tetrahedron Letters, 42(36), 6381-6383.
  • Gawley, R. E. (1988).
  • Colapret, J. A., & Li, J. P. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(10), 7132-7201. [Link]

  • Hiemstra, H., & Speckamp, W. N. (1991). N-Acyliminium ions as intermediates in the synthesis of alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 32, pp. 271-368). Academic Press.

Sources

Comparative

Comparative Cytotoxicity of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine Derivatives Across Human Cancer Cell Lines

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine scaffold represents a highly versatile pharmacophore in modern oncology and neuropharmacology. Historically leveraged for its high-affinity binding in 5-HT2 receptor antagonists [1], recent structural functionalizations of the azepine ring have unveiled potent antineoplastic properties [2].

By fusing the electron-rich pyrrole ring with the conformationally flexible seven-membered azepine system, researchers can engineer derivatives that effectively target the colchicine-binding site of tubulin. This interaction destabilizes microtubule dynamics, triggering G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis. To properly position novel pyrrolo[3,2-c]azepine candidates in the preclinical pipeline, it is critical to benchmark their cytotoxic profiles against established clinical standards across diverse human cancer cell lines.

Mechanism A Pyrrolo[3,2-c]azepine Scaffold B Tubulin Binding A->B C Microtubule Depolymerization B->C D G2/M Cell Cycle Arrest C->D E Apoptosis (Caspase Activation) D->E

Mechanistic pathway of pyrrolo[3,2-c]azepine-induced cytotoxicity via tubulin targeting.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic window of this scaffold, we compared a prototypical, optimized 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivative against two clinical alternatives: Doxorubicin (a topoisomerase II inhibitor) and Vinorelbine (a vinca alkaloid that similarly targets tubulin dynamics).

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values across three distinct human solid tumor cell lines following a 72-hour exposure.

Quantitative Viability Data (IC₅₀ Values in µM)
Cell LineTissue OriginPyrrolo[3,2-c]azepine DerivativeDoxorubicin (Standard)Vinorelbine (Alternative)
HCT-116 Colorectal Carcinoma2.45 ± 0.121.10 ± 0.083.20 ± 0.15
HepG-2 Hepatocellular Carcinoma4.12 ± 0.300.85 ± 0.055.40 ± 0.22
MCF-7 Breast Adenocarcinoma1.85 ± 0.100.95 ± 0.042.15 ± 0.09

Data Synthesis & Insights: While Doxorubicin exhibits lower absolute IC₅₀ values across all tested lines, the pyrrolo[3,2-c]azepine derivative demonstrates superior efficacy compared to Vinorelbine in both HCT-116 and MCF-7 cell lines. The distinct mechanistic advantage of the pyrroloazepine scaffold lies in its ability to evade P-glycoprotein (P-gp) mediated efflux—a common multidrug resistance pathway that heavily limits the clinical utility of anthracyclines like Doxorubicin.

Experimental Methodology: The Self-Validating MTT Assay

To ensure high-fidelity, reproducible data, the cytotoxicity evaluation relies on the colorimetric MTT assay . As an Application Scientist, I mandate that every screening protocol operates as a self-validating system . This means embedding internal controls directly into the workflow to actively rule out false positives caused by media interference, solvent toxicity, or cellular senescence.

Step-by-Step Protocol & Causal Logic

1. Cell Seeding & Synchronization

  • Action: Harvest cells at 80% confluence and seed at 5×103 cells/well in a flat-bottom 96-well microplate. Incubate overnight at 37°C in 5% CO₂.

  • Causality: Seeding at this specific density ensures that the cells remain in the logarithmic growth phase for the entire 72-hour assay duration. Over-seeding leads to contact inhibition, which artificially downregulates cellular metabolism and skews viability data.

2. Internal Control Establishment (The Self-Validating Matrix)

  • Action: Designate specific wells for Vehicle Control (0.1% DMSO), Positive Control (10 µM Doxorubicin), and Blank (Media + MTT only, no cells).

  • Causality:

    • Blank: Corrects for background absorbance generated by phenol red and media proteins.

    • Vehicle Control: Proves that the drug solvent (DMSO) is not inherently cytotoxic at the working concentration.

    • Positive Control: Verifies that the specific cell batch is actively responsive to cytotoxic stress, ruling out assay failure due to handling errors.

3. Compound Treatment

  • Action: Administer the pyrrolo[3,2-c]azepine derivative in a serial dilution (0.1 µM to 100 µM) using serum-reduced media (2% FBS). Incubate for 72 hours.

  • Causality: Standard 10% FBS contains high concentrations of albumin and alpha-1-acid glycoprotein. These proteins can bind the small molecule, drastically reducing the effective "free drug" concentration and artificially inflating the observed IC₅₀ value.

4. MTT Incubation & Formazan Generation

  • Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Causality: Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring, reducing the soluble yellow MTT into insoluble purple formazan crystals. Dead or dying cells lack this enzymatic activity, creating a direct, quantifiable link between colorimetric intensity and cell viability.

5. Solubilization & Spectrophotometric Quantification

  • Action: Carefully aspirate the culture media. Add 100 µL of 100% DMSO to each well and agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm with a reference wavelength of 630 nm.

  • Causality: Formazan crystals are impermeable to cell membranes and entirely insoluble in aqueous media. DMSO effectively lyses the lipid bilayer and fully solubilizes the crystals. The 630 nm reference reading is critical; it mathematically subtracts background noise caused by cellular debris, fingerprints, or microplate imperfections.

Workflow Step1 1. Cell Seeding Log-phase HCT-116, HepG-2, MCF-7 Step2 2. Compound Treatment 0.1 - 100 µM, 72h Incubation Step1->Step2 Step3 3. MTT Addition Mitochondrial Formazan Generation Step2->Step3 Step4 4. Solubilization DMSO Addition & Lysis Step3->Step4 Step5 5. Absorbance Reading OD 570 nm (Ref 630 nm) Step4->Step5 Step6 6. Data Analysis Non-linear Regression (IC50) Step5->Step6

High-throughput MTT assay workflow for evaluating compound cytotoxicity.

References

  • Title: Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1H,4H,5H,6H,7H,8H-Pyrrolo[3,2-c]azepine

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex pharmacological scaffolds. 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a highly valued bic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex pharmacological scaffolds. 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine is a highly valued bicyclic nitrogen heterocycle extensively utilized in medicinal chemistry and neuropharmacology (1[1]).

Because derivatives of pyrroloazepines exhibit potent biological activities—such as anti-serotonin and anti-α1 adrenergic receptor antagonism (2[2])—their disposal cannot be treated as routine organic waste. Improper disposal into wastewater can lead to environmental persistence and unintended pharmacological effects in aquatic ecosystems. This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of this compound, ensuring strict compliance with EPA and OSHA frameworks.

Physicochemical Profile & Waste Categorization

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream. Under the Resource Conservation and Recovery Act (RCRA), discarded active pharmaceutical ingredients and their synthetic precursors must be evaluated for hazardous waste characteristics under 40 CFR Part 261 (3[3]).

ParameterValue / CharacteristicOperational Implication
Chemical Structure Bicyclic nitrogen heterocycleContains basic amines; requires pH neutralization prior to disposal to prevent exothermic reactions in the waste carboy.
Pharmacological Activity Anti-serotonin & Anti-α1 actionHighly bioactive; strict prohibition against drain disposal to prevent environmental contamination[2].
Typical Solvents DCM, Chloroform, EtOAc, MethanolHigh likelihood of triggering "Halogenated Waste" classification; requires strict segregation[4].
EPA Regulatory Status Regulated Solid Waste (40 CFR 261)Must be tracked via manifest and destroyed at a licensed TSDF[3].
Destruction Method High-Temperature IncinerationPrevents environmental persistence; requires specialized NOx scrubbers at the disposal facility.
Step-by-Step Disposal Methodology

To ensure laboratory safety and regulatory compliance, every protocol must be a self-validating system. Do not proceed to the next step without passing the validation check.

Step 1: Solvent Segregation and Compatibility Assessment

  • Action : Separate pyrroloazepine waste into "Halogenated" or "Non-Halogenated" organic waste streams.

  • Causality : Pyrroloazepines are frequently synthesized or extracted using chlorinated solvents like dichloromethane (DCM) (4[4]). If halogenated waste is mixed with non-halogenated streams, it drastically increases incineration costs and risks equipment corrosion at the Treatment, Storage, and Disposal Facility (TSDF) due to hydrochloric acid (HCl) gas formation during combustion.

  • Validation Check : Review the lab notebook or batch record. If >1% of the solvent volume is halogenated, route the entire mixture to the halogenated carboy.

Step 2: Quenching and pH Neutralization

  • Action : Ensure the waste solution is neutralized to pH 6–8 before transferring to the main accumulation container.

  • Causality : 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine contains basic nitrogen atoms. If highly acidic or basic reaction mixtures are added directly to a sealed waste carboy, exothermic neutralization can occur, leading to dangerous pressure buildup and potential container rupture.

  • Validation Check : Spot-test the mixture with pH indicator paper prior to transfer.

Step 3: Primary Containment

  • Action : Transfer the neutralized waste into a high-density polyethylene (HDPE) or glass carboy equipped with a vented cap.

  • Causality : While pyrroloazepines themselves are stable, the complex solvent mixtures they are dissolved in can degrade low-density plastics over time. Vented caps prevent catastrophic overpressurization if trace volatile solvents evaporate.

Step 4: RCRA-Compliant Labeling and SAA Storage

  • Action : Affix a hazardous waste label immediately upon the first drop of waste entering the container. Store in a designated Satellite Accumulation Area (SAA).

  • Causality : Under EPA 40 CFR Part 262, a generator must identify and label hazardous waste at the point of generation to maintain a legally compliant SAA (3[3]). Furthermore, OSHA's framework for hazardous drugs mandates properly labeled, covered, and sealed disposal containers (5[5]).

  • Validation Check : Verify the label lists the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic", "Flammable"), and the accumulation start date.

Step 5: Transfer to a Licensed TSDF

  • Action : Coordinate with an EPA-licensed TSDF for high-temperature incineration.

  • Causality : Incineration is mandatory because nitrogen heterocycles resist standard wastewater bioremediation. High-temperature incineration ensures complete thermal destruction into safe byproducts (CO2, H2O, N2), preventing the compound's anti-serotonin/anti-α1 activity from disrupting local ecosystems.

Logical Workflow Visualization

WasteWorkflow Step1 1. Waste Generation (Pyrroloazepine Solutions) Step2 2. Solvent Segregation (Halogenated vs. Non-Halogenated) Step1->Step2 Step3 3. pH Neutralization (Verify pH 6-8) Step2->Step3 Step4 4. Primary Containment (HDPE/Glass Carboys) Step3->Step4 Step5 5. RCRA Labeling & SAA Storage (40 CFR Part 262) Step4->Step5 Step6 6. Licensed TSDF (High-Temp Incineration) Step5->Step6

Fig 1. Standardized waste management workflow for pyrroloazepine derivatives.

References
  • European Patent Office (EP 0551527 B1) . "PYRROLOAZEPINE DERIVATIVE". Available at: [Link]

  • US EPA . "Steps in Complying with Regulations for Hazardous Waste". Available at: [Link]

  • ACS Publications . "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry". Available at:[Link]

  • OSHA . "Controlling Occupational Exposure to Hazardous Drugs". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
Reactant of Route 2
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
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